2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-tert-butylphenyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHJMJCRFQWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501858 | |
| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70728-93-7 | |
| Record name | 2,2′-Dibromo-4,4′-di-tert-butylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70728-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, a key intermediate in various chemical syntheses. The synthesis involves a two-step process commencing with the Friedel-Crafts alkylation of biphenyl to produce 4,4'-di-tert-butylbiphenyl, followed by a selective ortho-bromination.
Core Synthesis Pathway
The principal synthetic route is outlined below. It begins with the formation of the di-tert-butylbiphenyl backbone, which is then subjected to bromination to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of 4,4'-di-tert-butylbiphenyl via Friedel-Crafts Alkylation
This procedure is adapted from established Friedel-Crafts alkylation methods.[1][2][3]
Materials:
-
Biphenyl
-
tert-Butyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂), dry
-
10% Hydrochloric acid (HCl)
-
95% Ethanol
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas absorption trap, dissolve biphenyl in dry dichloromethane.
-
Add tert-butyl chloride to the solution.
-
Carefully add anhydrous ferric chloride to the stirred solution. An evolution of HCl gas should be observed.
-
Heat the reaction mixture to reflux in a water bath and maintain reflux for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel.
-
Wash the organic layer sequentially with 10% hydrochloric acid and then water.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Recrystallize the crude product from 95% ethanol to yield pure 4,4'-di-tert-butylbiphenyl.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| Biphenyl | 1.0 eq |
| tert-Butyl Chloride | 3.0 eq |
| Anhydrous Ferric Chloride | 0.04 eq |
| Solvent | Dichloromethane |
| Reaction Time | 1 hour |
| Reaction Temperature | Reflux |
| Reported Yield | ~70%[1] |
Step 2: Synthesis of this compound via Ortho-Bromination
This protocol is based on selective ortho-bromination of activated aromatic rings using N-bromosuccinimide (NBS) and an acid catalyst.[1] The tert-butyl groups at the 4 and 4' positions act as bulky ortho,para-directing groups, sterically hindering the para position to the other ring and electronically activating the ortho positions.
Materials:
-
4,4'-di-tert-butylbiphenyl
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH), ACS grade
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottomed flask, dissolve 4,4'-di-tert-butylbiphenyl in ACS-grade methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (10 mol%) to the solution and stir for 10 minutes.
-
In a separate flask, prepare a solution of N-bromosuccinimide (2.2 equivalents to achieve dibromination) in methanol. Protect this solution from light.
-
Add the NBS solution dropwise to the stirred solution of the biphenyl derivative over a period of 20 minutes at room temperature.
-
Continue stirring the reaction mixture for an additional 5-10 minutes after the addition is complete.
-
Remove the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel using dichloromethane as the eluent to isolate this compound.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| 4,4'-di-tert-butylbiphenyl | 1.0 eq |
| N-Bromosuccinimide (NBS) | 2.2 eq |
| p-Toluenesulfonic Acid | 0.1 eq |
| Solvent | Methanol |
| Reaction Time | ~30 minutes |
| Reaction Temperature | Room Temperature |
| Expected Yield | Moderate to good (specific yield not reported for this substrate, but similar reactions show >86% for mono-bromination)[1] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical progression of the experimental work from starting materials to the purified final product.
Concluding Remarks
This guide provides a detailed, two-step synthesis pathway for this compound. The presented protocols are based on established and reliable chemical transformations. Researchers should note that while the Friedel-Crafts alkylation step is well-documented for the synthesis of the biphenyl precursor, the subsequent selective di-ortho-bromination may require optimization to achieve high yields of the desired product. Careful monitoring of the bromination reaction is recommended to minimize the formation of mono-brominated or other isomeric byproducts.
References
In-depth Technical Guide: The Properties and Potential of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl and the Broader Class of Brominated Biphenyls
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: An extensive search for detailed technical information on the compound with CAS number 70728-93-7, identified as 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, reveals a significant lack of publicly available research data. This compound is primarily cataloged as a chemical intermediate by commercial suppliers. Consequently, in-depth experimental data regarding its biological activity, specific spectroscopic characterization, and detailed synthetic protocols are not available in the scientific literature.
This guide will, therefore, provide the available information on this compound and will then broaden its scope to deliver a comprehensive technical overview of brominated biphenyls as a class of compounds. This will include their general properties, synthesis methodologies, and significant roles in drug discovery and materials science, thereby providing a relevant and in-depth resource for the target audience.
Section 1: this compound (CAS 70728-93-7)
This compound is a substituted aromatic hydrocarbon. Based on supplier information, its fundamental properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 70728-93-7 | N/A |
| Molecular Formula | C₂₀H₂₄Br₂ | [1] |
| Molecular Weight | 424.22 g/mol | [1] |
| IUPAC Name | 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Synthesis and Reactivity
Section 2: Brominated Biphenyls - A Class of Compounds with Diverse Applications
Brominated biphenyls are a class of organic compounds where one or more hydrogen atoms on the biphenyl backbone are replaced by bromine atoms. Their properties and applications are heavily influenced by the number and position of the bromine substituents.
General Properties and Structure-Activity Relationships
The addition of bromine atoms to the biphenyl structure imparts several key properties:
-
Increased Lipophilicity: The presence of bromine generally increases the lipophilicity of the molecule, which can affect its solubility and biological membrane permeability.
-
Modified Electronic Properties: Bromine is an electron-withdrawing group, which can influence the electronic nature of the aromatic rings and their reactivity in chemical reactions.
-
Reactivity in Cross-Coupling Reactions: The carbon-bromine bond serves as a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis.
The biological activity of brominated biphenyls is highly dependent on their substitution pattern. For instance, some hydroxylated and brominated biphenyls have shown promise as antibacterial and anticancer agents. The specific arrangement of substituents dictates how the molecule interacts with biological targets.
General Synthesis Protocols
The synthesis of brominated biphenyls can be broadly categorized into two main approaches: the bromination of a pre-formed biphenyl core or the synthesis of the biphenyl ring from brominated precursors.
A common method for introducing bromine onto a biphenyl scaffold is through electrophilic aromatic substitution.
Representative Experimental Protocol: Vapor-Phase Bromination of Biphenyl
This protocol describes a general method for the synthesis of 4,4'-dibromobiphenyl and can be adapted for other biphenyl substrates.
-
Setup: Place finely powdered biphenyl (0.10 mole) in an evaporating dish within a desiccator. In a separate dish under the rack, place bromine (0.24 mole).[2]
-
Reaction: Close the desiccator, allowing for a small opening for the escape of hydrogen bromide gas.[2] Leave the biphenyl in contact with the bromine vapor for approximately 8 hours or overnight.[2]
-
Workup: Remove the resulting orange solid and allow it to stand in a fume hood to allow excess bromine and hydrogen bromide to evaporate.[2]
-
Purification: Dissolve the crude product in a suitable solvent such as benzene, filter, and cool to induce crystallization.[2] The resulting crystals can be collected by filtration.[2]
Logical Workflow for Electrophilic Bromination
Caption: General workflow for the synthesis of brominated biphenyls via electrophilic bromination.
The Suzuki-Miyaura coupling is a powerful method for constructing the biphenyl backbone from a brominated aromatic compound and a boronic acid derivative.
Representative Experimental Protocol: Suzuki Coupling
This generalized protocol outlines the key steps for a Suzuki-Miyaura cross-coupling reaction.
-
Reactant Setup: In a reaction flask under an inert atmosphere, combine an aryl bromide (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution.
-
Reaction: Heat the reaction mixture with stirring for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, commonly by column chromatography or recrystallization.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activities and Therapeutic Potential
Biphenyl derivatives, including brominated analogs, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]
-
Antibacterial Agents: Certain hydroxylated biphenyls and their brominated derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[4] The presence and position of hydroxyl and bromo groups are critical for their antibacterial potency.[4]
-
Anticancer Activity: Substituted biphenyls have been investigated for their potential as anticancer agents. For example, 2,4-Di-tert-butylphenol, a related phenolic compound, has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins.[5]
-
Anti-inflammatory and Analgesic Properties: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel biphenyl derivatives continues to explore their potential for treating pain and inflammation.[3]
The development of new therapeutics often involves the synthesis of a library of related compounds to explore structure-activity relationships. Brominated biphenyls are key intermediates in this process, allowing for the systematic modification of the biphenyl core to optimize biological activity and pharmacokinetic properties.
Section 3: Conclusion
While this compound (CAS 70728-93-7) is a commercially available compound, its role in the scientific literature is primarily that of a synthetic building block rather than a molecule with well-characterized biological or physical properties. However, as a member of the brominated biphenyl class, it belongs to a family of compounds with immense importance in organic synthesis, materials science, and drug discovery. The versatility of the carbon-bromine bond in cross-coupling reactions, combined with the diverse biological activities exhibited by substituted biphenyls, ensures that this class of compounds will remain a focal point of research and development for the foreseeable future. Researchers and drug development professionals can leverage the established synthetic methodologies and the known biological potential of brominated biphenyls to design and create novel molecules with desired functions.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. This document is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development who may utilize this compound as a synthetic intermediate or building block.
Molecular Structure and Properties
This compound, with the CAS number 70728-93-7 and molecular formula C₂₀H₂₄Br₂, is a sterically hindered biaryl compound.[1][2][3] The presence of bulky bromine atoms at the ortho (2,2') positions of the biphenyl core forces a significant twist in the molecule's conformation.
Key Structural Features:
The defining characteristic of 2,2'-disubstituted biphenyls is the dihedral angle (or torsion angle) between the two phenyl rings. Due to severe steric hindrance between the ortho substituents, these molecules are non-planar. For 2,2'-dibromo biphenyls, this dihedral angle is typically large, in the range of 85 degrees. This high degree of torsion restricts the rotation around the central C-C bond, leading to atropisomerism if the substitution pattern is appropriate.
While a specific crystal structure for this compound is not publicly available, data from the closely related compound, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2'-diol, reveals a dihedral angle of 85.05(11)°.[4] This strongly suggests a similarly twisted conformation for the target molecule.
Predicted Molecular Geometry:
Based on the analysis of related structures, the following geometric parameters can be anticipated:
-
C1-C1' Bond Length: Approximately 1.49 Å, typical for a single bond between two sp² hybridized carbon atoms in a twisted biphenyl system.
-
C-Br Bond Length: Approximately 1.90 Å.
-
Dihedral Angle (C2-C1-C1'-C2'): Expected to be around 85°.
The tert-butyl groups at the para (4,4') positions are expected to have standard C-C bond lengths and tetrahedral bond angles. Their primary influence on the core structure is electronic rather than steric, though they contribute significantly to the overall bulk and solubility of the molecule in organic solvents.
Logical Relationship of Steric Hindrance and Molecular Geometry
Caption: Steric hindrance from ortho-bromo groups dictates the non-planar molecular geometry.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄Br₂ | [1][2][3] |
| Molecular Weight | 424.22 g/mol | [3] |
| CAS Number | 70728-93-7 | [1][2][3] |
| Physical Form | Solid | Commercial Suppliers |
| Purity | Typically >98% | [3] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed method for the synthesis of symmetrical biaryls is the Ullmann coupling reaction. This reaction involves the copper-catalyzed coupling of two aryl halide molecules.
Proposed Synthetic Pathway via Ullmann Coupling:
The synthesis would likely proceed via the homocoupling of 1,3-dibromo-5-tert-butylbenzene in the presence of a copper catalyst at elevated temperatures.
Caption: Proposed synthesis of the target compound via Ullmann coupling.
Detailed Experimental Protocol (Hypothetical):
The following protocol is a general procedure based on known Ullmann coupling reactions and should be optimized for this specific substrate.
Materials:
-
1,3-dibromo-5-tert-butylbenzene
-
Activated copper powder
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sand)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-dibromo-5-tert-butylbenzene and a molar excess of activated copper powder.
-
Reaction: If using a solvent, add anhydrous DMF. Heat the reaction mixture to a high temperature (typically 150-250 °C) under an inert atmosphere. If performing a neat reaction, mix the starting material with sand and copper powder and heat.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, filter the mixture to remove the copper residues and wash the solid with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. If the reaction was neat, extract the product from the solid mixture with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
tert-Butyl Protons: A sharp singlet peak is expected in the upfield region (around δ 1.3-1.5 ppm), integrating to 18 protons.
-
Aromatic Protons: Due to the twisted nature of the biphenyl system, the aromatic protons on each ring will likely appear as a set of distinct signals. One would expect to see three signals for the three different aromatic protons on each symmetrically equivalent phenyl ring. These signals would likely appear in the range of δ 7.0-7.8 ppm. The coupling patterns (doublets and a triplet or doublet of doublets) would provide further structural confirmation.
¹³C NMR Spectroscopy (Predicted):
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbon (around δ 35 ppm) and one for the methyl carbons (around δ 31 ppm).
-
Aromatic Carbons: Six distinct signals are expected for the carbon atoms of the aromatic rings due to the molecular asymmetry caused by the bromine substituents. The carbons bearing the bromine atoms would be shifted downfield.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ would appear in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The most intense of these would be the [M+2]⁺ peak.
-
Fragmentation: A prominent fragmentation pathway would be the loss of a methyl group from a tert-butyl substituent, leading to a stable tertiary carbocation.
Applications and Use in Experimental Workflows
Current literature suggests that this compound is primarily used as a synthetic intermediate. Its two reactive bromine atoms make it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups at the 2 and 2' positions, leading to the construction of novel ligands, materials with interesting photophysical properties, or precursors for pharmaceutical compounds.
General Experimental Workflow:
The use of this compound in a research setting would typically follow the workflow outlined below.
Caption: General workflow for the use of the title compound in synthesis.
Conclusion
This compound is a sterically demanding biaryl compound with a significantly twisted molecular structure. While detailed experimental data is scarce, its synthesis can likely be achieved through an Ullmann coupling reaction. Its primary utility lies in its role as a versatile building block for the synthesis of more complex, functionalized biphenyl derivatives, making it a valuable tool for researchers in organic synthesis and materials science. Further experimental characterization of this compound would be beneficial to the scientific community.
References
Spectroscopic and Synthetic Profile of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data currently available for the chemical compound 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide also includes comprehensive data for its precursor, 4,4'-di-tert-butylbiphenyl, to serve as a valuable reference for researchers.
Compound Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 70728-93-7 |
| Molecular Formula | C₂₀H₂₄Br₂ |
| Molecular Weight | 424.21 g/mol |
Synthesis Protocol
The synthesis of this compound can be achieved through the bromination of 4,4'-di-tert-butylbiphenyl.
Experimental Procedure:
To a solution of 4,4'-di-tert-butylbiphenyl (1.5 g, 5.6 mmol) and iron powder (0.08 g) in dry dichloromethane (40 mL), bromine (0.58 mL, 11.2 mmol) is added at 0°C. The reaction mixture is stirred, and upon completion, the product is isolated to yield this compound. This procedure has been reported to yield a product of 78%.
An In-depth Technical Guide to the Chemical Properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on its fundamental characteristics, predicted properties, and the general reactivity expected for this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Its core structure consists of a biphenyl backbone substituted with two bromine atoms at the 2 and 2' positions and two tert-butyl groups at the 4 and 4' positions. The presence and positioning of these functional groups significantly influence the molecule's physical and chemical behavior.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | This compound | [2] |
| CAS Number | 70728-93-7 | [2] |
| Molecular Formula | C₂₀H₂₄Br₂ | [2] |
| Molecular Weight | 424.22 g/mol | [3] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
| Purity (typical) | ≥95% | [2] |
Spectral Data (Predicted)
Detailed experimental spectral data for this compound are not widely published. However, based on the chemical structure, the expected spectral characteristics can be predicted.
2.1. 1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl groups. Due to the substitution pattern, the aromatic region will likely display a complex splitting pattern. The tert-butyl groups, being equivalent, should give rise to a single, strong singlet.
Table 2: Predicted 1H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.8 | Multiplet | 6H |
| tert-butyl CH₃ | ~1.3 | Singlet | 18H |
2.2. 13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum will show signals for the aromatic carbons and the carbons of the tert-butyl groups. The carbon atoms directly bonded to the bromine atoms will be significantly influenced by the halogen's electronegativity.
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | 120 - 130 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C (ipso) | 135 - 145 |
| Aromatic C-C(CH₃)₃ | 145 - 155 |
| C(CH₃)₃ | 30 - 35 |
| C(CH₃)₃ | ~31 |
2.3. Mass Spectrometry (Predicted)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br isotopes). The molecular ion peak [M]⁺ should be observed, along with a prominent [M+2]⁺ peak of similar intensity and a smaller [M+4]⁺ peak. Fragmentation would likely involve the loss of bromine atoms and tert-butyl groups.
Reactivity and Potential Synthetic Applications
As a di-bromo substituted biphenyl, this compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecular architectures.
3.1. Suzuki-Miyaura Coupling
The bromine atoms can be substituted via palladium-catalyzed Suzuki-Miyaura coupling reactions with various boronic acids or esters. This allows for the introduction of a wide range of functional groups, including aryl, heteroaryl, and alkyl moieties. The steric hindrance from the ortho-bromo and adjacent tert-butyl groups may influence the reaction conditions required.
3.2. Ullmann Coupling
Intramolecular or intermolecular Ullmann-type coupling reactions, typically mediated by copper, could potentially be used to form new carbon-carbon bonds. Intramolecular coupling of the two bromine atoms could lead to the formation of a dibenzofuran-type structure, depending on the reaction conditions.
Logical Workflow for Synthetic Utilization
References
An In-depth Technical Guide to 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl, a halogenated aromatic hydrocarbon. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related chemical structures and established synthetic methodologies to present a putative profile. The guide covers potential synthetic routes, predicted physicochemical and spectral properties, and explores potential applications in organic synthesis and drug discovery based on the characteristics of analogous brominated biphenyl compounds. This document aims to serve as a foundational resource to stimulate further research and investigation into this molecule.
Introduction
Biphenyls and their derivatives are a significant class of organic compounds with wide-ranging applications, from advanced materials to pharmaceuticals.[1] The introduction of bulky substituents, such as tert-butyl groups, and halogens, like bromine, onto the biphenyl scaffold can dramatically influence the molecule's conformational properties, reactivity, and biological activity. The target molecule of this guide, 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl, possesses ortho-bromine atoms and para-tert-butyl groups, suggesting steric hindrance around the biphenyl linkage, which may lead to atropisomerism and unique reactivity.
While specific research on 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl is not extensively available in public literature, its structural motifs are present in various known compounds. This guide will, therefore, draw parallels with these related molecules to provide a detailed and scientifically grounded overview.
Physicochemical and Spectral Data
| Property | 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl | 4,4'-di-tert-butylbiphenyl |
| Molecular Formula | C₂₀H₂₄Br₂ | C₂₀H₂₆ |
| Molecular Weight | 424.21 g/mol | 266.42 g/mol |
| CAS Number | 70728-93-7 | 1625-91-8 |
| Predicted ¹H NMR | δ 7.4-7.6 (m, 4H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 1.3-1.4 (s, 18H, -C(CH₃)₃) | δ 7.51 (d, 4H), 7.41 (d, 4H), 1.36 (s, 18H)[2] |
| Predicted ¹³C NMR | δ 151-153, 138-140, 130-132, 128-130, 125-127, 34-36, 31-33 | δ 149.0, 138.5, 126.5, 125.5, 34.5, 31.4[2] |
| Predicted Mass Spec (EI) | m/z 424 (M+), 345 ([M-Br]+), 266 ([M-2Br]+), 57 (t-Bu+) | m/z 266 (M+), 251 ([M-CH₃]+), 57 (t-Bu+)[3] |
| Physical Appearance | Solid (putative) | White to pale yellow crystals or powder[3] |
| Storage Temperature | Room Temperature[4] | Room Temperature |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl is not documented in readily accessible literature, its structure suggests that it can be synthesized via established cross-coupling methodologies. The two most probable routes are the Ullmann coupling and the Suzuki-Miyaura coupling.
Putative Synthesis via Ullmann Coupling
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via a copper-catalyzed coupling of aryl halides.[5][6]
Reaction Scheme:
Figure 1. Putative Ullmann coupling for synthesis.
Detailed Experimental Protocol (Hypothetical):
-
Reactant Preparation: The starting material, 1-bromo-2-iodo-4-tert-butylbenzene, would first need to be synthesized. This could be achieved through the bromination and subsequent iodination of tert-butylbenzene.
-
Ullmann Coupling:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder.
-
Add 1-bromo-2-iodo-4-tert-butylbenzene to the flask.
-
Heat the reaction mixture to a high temperature (typically >200°C) under a nitrogen atmosphere.[5]
-
The reaction is typically run neat or in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Filter the mixture to remove the copper residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Putative Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, known for its mild reaction conditions and high functional group tolerance.[7][8]
Reaction Scheme:
Figure 2. Putative Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol (Hypothetical):
-
Reactant Preparation: The synthesis would require (2-bromo-4-tert-butylphenyl)boronic acid and 1-bromo-2-iodo-4-tert-butylbenzene. The boronic acid can be prepared from the corresponding aryl bromide via lithiation and reaction with a trialkyl borate.
-
Suzuki-Miyaura Coupling:
-
To a degassed mixture of a suitable solvent system (e.g., toluene and water), add (2-bromo-4-tert-butylphenyl)boronic acid, 1-bromo-2-iodo-4-tert-butylbenzene, and a base (e.g., potassium carbonate or sodium carbonate).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[9]
-
Heat the reaction mixture under a nitrogen or argon atmosphere, typically at temperatures ranging from 80 to 110°C.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Potential Applications in Drug Development and Organic Synthesis
While no specific applications for 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl have been reported, its structure suggests several potential areas of utility.
-
Precursor for Ligand Synthesis: The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions. This could allow for the synthesis of novel bidentate ligands with tailored steric and electronic properties for use in catalysis.
-
Intermediate for Biologically Active Molecules: Biphenyl moieties are present in numerous pharmacologically active compounds.[1] The dibromo-ditert-butyl-biphenyl core could serve as a scaffold for the development of new therapeutic agents. The bromine atoms could be replaced with other functional groups to modulate biological activity.
-
Material Science: Substituted biphenyls are used in the development of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule could impart interesting photophysical properties.
Potential Biological Activity and Toxicology
The biological activity of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl has not been characterized. However, based on the broader class of polybrominated biphenyls (PBBs), some general toxicological concerns can be inferred. PBBs are known persistent organic pollutants and have been associated with various adverse health effects.[10][11]
It is important to note that the toxicity of PBBs can vary significantly depending on the number and position of the bromine atoms.[12] Therefore, any handling of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.
Logical Workflow for Further Investigation
To fully characterize 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl and unlock its potential, a systematic experimental workflow is necessary.
Figure 3. Proposed workflow for future research.
Conclusion
2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl represents an under-investigated molecule with potential for applications in both synthetic chemistry and materials science. While direct experimental data is scarce, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. Putative synthetic routes via Ullmann and Suzuki-Miyaura couplings have been proposed, along with predicted spectral data to aid in its identification. Further experimental investigation, following the proposed workflow, is essential to fully elucidate the properties and potential applications of this intriguing brominated biphenyl derivative.
Disclaimer: The information provided in this document, particularly concerning experimental protocols and predicted data, is for informational purposes only and should be used as a guide for further research. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036 | Chegg.com [chegg.com]
- 3. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
In-depth Technical Guide: Safety and Hazards of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Due to the limited availability of specific safety and toxicological data for 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl (CAS No. 70728-93-7), this guide provides an overview of its known safety information and infers potential hazards based on structurally related compounds, such as biphenyl and other polybrominated biphenyls (PBBs).
Executive Summary
This compound is a brominated aromatic compound for which specific toxicological data is scarce. However, based on the known hazards of its parent compound, biphenyl, and the broader class of PBBs, it should be handled with caution. Key concerns include potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity and environmental hazards. This guide summarizes the available safety information, provides detailed experimental protocols for hazard assessment, and outlines potential toxicological pathways.
Hazard Identification and Classification
Limited specific GHS classification is available for this compound. One supplier indicates the following[1]:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Based on data for structurally similar compounds like biphenyl and other PBBs, the following hazards should also be considered as potential risks.
Quantitative Hazard Data Summary (Inferred from Structurally Similar Compounds)
| Hazard Classification | GHS Category | Hazard Statement | Basis for Inference |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Supplier data for the target compound[1]. Biphenyl has an oral LD50 of 2400 mg/kg in rats[2]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Biphenyl and other halogenated aromatics are known skin irritants. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Biphenyl is classified as a serious eye irritant. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Biphenyl may cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | PBBs are known to be toxic to aquatic organisms. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | PBBs are persistent and bioaccumulative. |
Toxicological Properties
The toxicological profile of this compound has not been thoroughly investigated. However, the toxicology of biphenyl and PBBs provides insight into potential health effects.
Likely Toxicological Profile:
-
Acute Toxicity: Harmful if swallowed[1]. Inhalation of dusts may cause respiratory irritation. Dermal absorption potential is unknown but should be assumed based on the lipophilic nature of the compound.
-
Irritation and Sensitization: Expected to be a skin and eye irritant. The potential for skin sensitization is unknown.
-
Carcinogenicity: The carcinogenicity of this specific compound is not known. However, the International Agency for Research on Cancer (IARC) has classified dioxin-like PCBs as human carcinogens, and the U.S. EPA considers PCBs as probable human carcinogens[3]. Some PBBs are reasonably anticipated to be human carcinogens[4].
-
Reproductive and Developmental Toxicity: Data is not available for the target compound. PBBs have been shown to have reproductive and developmental effects in animal studies[4].
-
Systemic Effects: Biphenyl can cause damage to the nervous system and liver[2]. PBBs are known to affect the thyroid, liver, and immune system[5].
Experimental Protocols
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.
Skin Irritation/Corrosion Testing (OECD 439)
This in vitro test uses a reconstructed human epidermis model to assess skin irritation potential[6].
Methodology:
-
Preparation: Reconstructed human epidermis tissues are pre-incubated.
-
Application: The test substance is applied topically to the tissue surface. A negative control (e.g., water) and a positive control (e.g., 5% SDS) are also used[6].
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes)[6].
-
Washing: The test substance is removed by washing.
-
Post-incubation: Tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours)[6].
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). The amount of formazan dye produced is proportional to the number of viable cells[6].
-
Classification: If the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control, the substance is classified as a skin irritant[6].
Acute Eye Irritation/Corrosion Testing (OECD 405)
This guideline describes an in vivo test in rabbits but emphasizes a weight-of-the-evidence and tiered testing approach to minimize animal use[7]. In vitro methods are the preferred starting point.
Methodology (In Vivo):
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Dosing: A single dose of the test substance is applied to one eye of each animal. The other eye serves as a control[7].
-
Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and persistence of the ocular reactions.
Acute Fish Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period[8][9][10][11].
Methodology:
-
Test Organism: A standard fish species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used[8].
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under controlled conditions (temperature, light, oxygen)[9]. A control group is exposed to water without the test substance.
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours[8][9].
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.
Toxicological Pathways and Mechanisms
The toxic effects of biphenyl and its halogenated derivatives are often mediated through their metabolism and interaction with cellular signaling pathways.
Biphenyl Metabolism
Biphenyl is metabolized in the liver by cytochrome P450 enzymes to form hydroxylated metabolites[12]. These can then be conjugated with glucuronic acid or sulfate for excretion[12]. Some hydroxylated metabolites may be more toxic than the parent compound[12].
References
- 1. This compound | 70728-93-7 [sigmaaldrich.com]
- 2. Biphenyl (CICADS) [inchem.org]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. x-cellr8.com [x-cellr8.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. oecd.org [oecd.org]
- 11. eurofins.com.au [eurofins.com.au]
- 12. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of the compound 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in organic solvents. While publicly available quantitative solubility data for this specific molecule is scarce, this document provides a robust framework for determining and understanding its solubility profile. An in-depth understanding of a compound's solubility is a critical physicochemical property that significantly influences its behavior in various applications, from synthesis and purification to formulation and biological testing.[1]
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values. The selection of solvents covers a range of polarities, which is crucial for establishing a comprehensive solubility profile. The principle of "like dissolves like" suggests that non-polar molecules, such as the subject biphenyl derivative, will exhibit higher solubility in non-polar solvents.[2] The polarity of organic molecules is determined by the presence of polar bonds and functional groups; however, a large non-polar hydrocarbon structure tends to decrease solubility in polar solvents.
| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Hexane | 0.1 | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 2.4 | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 3.1 | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 5.1 | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 5.2 | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 6.6 | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Data not available | Data not available | Shake-Flask |
Note: The data in this table is intended as a placeholder. Researchers are encouraged to determine these values experimentally.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure accurate and reproducible results, the determination of thermodynamic solubility is recommended over kinetic solubility.[1] Thermodynamic solubility represents the true equilibrium of a compound in a solvent, a critical parameter for understanding its intrinsic physicochemical properties. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[1]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that saturation is reached.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient duration to reach thermodynamic equilibrium. This period can range from 24 to 72 hours.[1] Preliminary experiments are advised to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.
-
Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[1]
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.[1]
-
-
Calculation:
-
Calculate the solubility by taking into account the dilution factor. Express the results in appropriate units, such as g/L and mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for determining the thermodynamic solubility of this compound.
This structured approach to determining the solubility of this compound will enable researchers to generate high-quality, comparable data, which is essential for advancing scientific research and development involving this compound.
References
Purity Analysis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. The protocols and data presented herein are compiled from established analytical practices for structurally related compounds, including polybrominated biphenyls (PBBs) and other substituted aromatic hydrocarbons. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this compound.
Compound Overview
This compound is a sterically hindered biphenyl derivative. Its purity is critical for its intended applications, as impurities can significantly impact its chemical and physical properties, as well as its performance in downstream processes.
Chemical Structure:
Caption: Chemical structure of this compound.
Analytical Workflow for Purity Determination
A general workflow for the purity analysis of a synthesized chemical compound like this compound is outlined below. This multi-step process ensures a thorough characterization of the compound and identification of any potential impurities.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in Suzuki-Miyaura cross-coupling reactions. Due to the significant steric hindrance of this substrate, specialized catalysts and conditions are often required. This document outlines a representative synthesis of the substrate and a general protocol for its subsequent Suzuki coupling, based on established methods for sterically hindered biaryls.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1] this compound is a sterically hindered substrate that can be utilized in the synthesis of complex molecular architectures, including functionalized phenanthrenes and other polyaromatic systems through intramolecular or double Suzuki coupling reactions. The tert-butyl groups enhance solubility in organic solvents, a valuable property for subsequent synthetic transformations and material applications. However, the ortho-bromo substituents present a significant challenge, often requiring highly active catalyst systems to achieve efficient coupling.[2][3][4]
Synthesis of this compound
A plausible synthetic route to the title compound involves a two-step process starting from biphenyl: a Friedel-Crafts alkylation followed by a directed ortho-bromination.
Step 1: Synthesis of 4,4'-Di-tert-butylbiphenyl
This procedure is based on the well-established Friedel-Crafts alkylation of biphenyl.[5][6][7]
Protocol:
-
To a stirred solution of biphenyl (15.4 g, 100 mmol) in dichloromethane (100 mL) at room temperature, add anhydrous ferric chloride (0.8 g, 5 mol%).
-
Slowly add tert-butyl chloride (23.1 mL, 210 mmol) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by carefully adding water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol to afford pure 4,4'-di-tert-butylbiphenyl.
Step 2: Synthesis of this compound
This step involves the selective bromination at the ortho-positions of the biphenyl core.
Protocol:
-
Dissolve 4,4'-di-tert-butylbiphenyl (13.3 g, 50 mmol) in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of a Lewis acid (e.g., FeCl₃) or a radical initiator (e.g., AIBN) if proceeding via a radical pathway.
-
Stir the reaction at room temperature or gentle reflux and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application: Suzuki Coupling of this compound
The following is a general protocol for a single Suzuki-Miyaura coupling of the sterically hindered this compound with an arylboronic acid. Given the substrate's steric hindrance, a highly active palladium catalyst system is recommended.[2][4][8]
Experimental Protocol: Monosubstitution
This protocol describes a representative monosubstitution reaction. For a double substitution, the stoichiometry of the boronic acid and base would need to be adjusted accordingly, and longer reaction times or higher temperatures may be necessary.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic phase with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reagents and conditions for the Suzuki coupling of sterically hindered dibromoarenes.
Table 1: Reagents for a Representative Monosubstitution Suzuki Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 424 mg |
| Phenylboronic Acid | 1.2 | 146 mg |
| Palladium(II) Acetate | 0.02 | 4.5 mg |
| SPhos | 0.04 | 16.4 mg |
| Potassium Phosphate | 2.0 | 424 mg |
Table 2: Reaction Parameters
| Parameter | Value |
| Solvent System | Toluene/Water (5:1) |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon/Nitrogen) |
| Expected Yield | 60-85% (Hypothetical) |
Note: The expected yield is hypothetical and will vary depending on the specific arylboronic acid used and optimization of the reaction conditions.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Diagram 3: Logical Relationship for Sterically Hindered Coupling
Caption: Key considerations for successful Suzuki coupling of hindered substrates.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ivypanda.com [ivypanda.com]
- 8. thieme-connect.com [thieme-connect.com]
Applications of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of complex molecular architectures. Its sterically hindered yet conformationally flexible biphenyl backbone, functionalized with reactive bromine atoms and bulky tert-butyl groups, makes it a valuable starting material for the synthesis of chiral ligands, functionalized biaryls, and heterocyclic compounds. The presence of the tert-butyl groups enhances solubility in organic solvents and can impart unique electronic and steric properties to the final products.
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on its use in the synthesis of atropisomeric phosphine ligands and in cross-coupling reactions.
Application 1: Synthesis of Atropisomeric Bisphosphine Ligands
One of the most significant applications of this compound is in the synthesis of chiral bisphosphine ligands, which are crucial for asymmetric catalysis. The biphenyl scaffold can exhibit axial chirality (atropisomerism) when rotation around the C-C single bond between the two phenyl rings is restricted, a feature often exploited in the design of ligands for enantioselective transformations. A prominent example is the synthesis of derivatives of the MeO-BIPHEP ligand family.
Experimental Protocol: Synthesis of a DTB-MeO-BIPHEP precursor analog
This protocol outlines the key steps of monolithiation followed by phosphination to generate a bis(diarylphosphino)biphenyl derivative.
Workflow Diagram:
Caption: Synthetic workflow for a bisphosphine ligand.
Methodology:
-
Monolithiation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) (1.0-1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the monolithiated intermediate.
-
First Phosphination: A solution of the desired chlorodiarylphosphine (e.g., chlorodiphenylphosphine) (1.0-1.1 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Second Lithiation and Phosphination: The reaction mixture is cooled again to -78 °C, and a second equivalent of n-BuLi (1.0-1.1 eq) is added dropwise. After stirring for 1-2 hours, a second equivalent of the chlorodiarylphosphine (1.0-1.1 eq) in anhydrous THF is added. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bisphosphine ligand.
Quantitative Data (Representative):
| Step | Reactant | Reagent | Conditions | Product | Yield (%) |
| 1 | This compound | n-BuLi, ClP(Ar)₂ | THF, -78 °C to rt | Mono-phosphinated intermediate | 70-85 |
| 2 | Mono-phosphinated intermediate | n-BuLi, ClP(Ar)₂ | THF, -78 °C to rt | Bisphosphine ligand | 60-75 |
Note: Yields are highly dependent on the specific diarylphosphine used and reaction scale.
Application 2: Cross-Coupling Reactions
The bromine atoms of this compound serve as excellent handles for various palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular frameworks.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the 2 and 2' positions.
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Methodology:
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq), the corresponding arylboronic acid (2.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0-4.0 eq) are combined.
-
Solvent and Degassing: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to a temperature between 80-110 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 2,2'-diaryl-4,4'-di-tert-butyl-1,1'-biphenyl.
Quantitative Data (Representative):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-85 |
Application 3: Synthesis of Dibenzofuran Derivatives
Intramolecular cyclization of appropriately substituted biphenyls is a common strategy for the synthesis of dibenzofuran cores, which are present in many natural products and functional materials. This compound can be converted to a 2,2'-dihydroxybiphenyl derivative, which can then undergo cyclization.
Experimental Protocol: Synthesis of a Di-tert-butyl-dibenzofuran derivative
Workflow Diagram:
Caption: Synthesis of a dibenzofuran derivative.
Methodology:
-
Formation of the Dihydroxy Biphenyl: this compound is first converted to the corresponding 2,2'-dihydroxy derivative. This can be achieved through a lithium-halogen exchange followed by borylation and subsequent oxidation.
-
To a cooled (-78 °C) solution of the dibromobiphenyl in anhydrous THF, n-BuLi (2.2 eq) is added dropwise.
-
After stirring, a borate ester such as trimethyl borate (B(OMe)₃) is added.
-
The reaction is then warmed to room temperature and oxidized with an alkaline solution of hydrogen peroxide (H₂O₂/NaOH).
-
-
Intramolecular Cyclization (Ullmann-type or other methods): The resulting 2,2'-dihydroxy-4,4'-di-tert-butyl-1,1'-biphenyl can be cyclized to the dibenzofuran. A common method is a copper-catalyzed intramolecular Ullmann condensation.
-
The dihydroxybiphenyl is heated in a high-boiling solvent like DMF or quinoline in the presence of a copper catalyst (e.g., Cu₂O or copper bronze) and a base (e.g., K₂CO₃ or pyridine).
-
Quantitative Data (Representative):
| Step | Intermediate/Product | Conditions | Yield (%) |
| Dihydroxylation | 2,2'-Dihydroxy-4,4'-di-tert-butyl-1,1'-biphenyl | 1. n-BuLi, B(OMe)₃; 2. H₂O₂, NaOH | 60-75 |
| Cyclization | Di-tert-butyl-dibenzofuran | Cu₂O, Pyridine, 150 °C | 70-85 |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its utility in the construction of sophisticated molecules, particularly chiral ligands for asymmetric catalysis and functionalized aromatic systems, underscores its importance for researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a practical guide for the application of this key building block in the development of novel compounds and synthetic methodologies. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may require optimization depending on the specific substrates and desired products.
Application Notes and Protocols: 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl as a Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is a versatile precursor for the synthesis of bulky biaryl phosphine ligands. These ligands are instrumental in advancing modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The sterically demanding tert-butyl groups and the biphenyl backbone provide a unique steric and electronic environment around the metal center, leading to highly active and stable catalysts. This document provides detailed protocols for the synthesis of a diphosphine ligand from this precursor and its application in key bond-forming reactions, supported by quantitative performance data.
The strategic placement of the bromine atoms in the 2 and 2' positions allows for the facile introduction of phosphine moieties through monolithiation or dilithiation followed by quenching with an appropriate phosphorus electrophile. The resulting diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl, are particularly effective in challenging cross-coupling reactions involving sterically hindered substrates or unreactive aryl chlorides.
Ligand Synthesis Protocol
This section details the synthesis of a bulky diphosphine ligand, 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl, from the title precursor. The procedure involves a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine.
Experimental Protocol: Synthesis of 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). Anhydrous diethyl ether or THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Phosphination: Chlorodiphenylphosphine (2.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes) to afford 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl as a white solid.
Logical Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of a diphosphine ligand.
Applications in Catalysis
Ligands derived from this compound are highly effective in palladium-catalyzed cross-coupling reactions. The bulky tert-butyl groups enhance the solubility of the catalyst and promote the formation of the active monoligated palladium species, leading to high catalytic activity. Below are application notes and protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Application Note 1: Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Ligands derived from this compound enable the efficient coupling of challenging substrates, such as electron-rich and sterically hindered aryl chlorides, which are often unreactive with less bulky ligands.
Catalytic Performance Data:
| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | L1 (2) | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 2 | 2-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | L1 (1.5) | CsF | Dioxane | 80 | 16 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | Pd(OAc)₂ (1) | L1 (2) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 98 |
L1: 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl chloride
-
Arylboronic acid
-
Palladium acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl (ligand)
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Anhydrous toluene or dioxane
-
Standard Schlenk tube and glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Catalyst Loading: Add the palladium source and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: The mixture is heated to the specified temperature with vigorous stirring for the indicated time.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The product is purified by column chromatography.
Signaling Pathway for Catalytic Cycle
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Application Note 2: Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky biaryl phosphine ligands derived from this compound allows for the coupling of a wide range of amines with aryl bromides, including sterically demanding combinations.
Catalytic Performance Data:
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | L1 (2) | NaOtBu | Toluene | 100 | 12 | 97 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd₂(dba)₃ (0.5) | L1 (1.5) | K₃PO₄ | Dioxane | 110 | 18 | 91 |
| 3 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (1.5) | L1 (3) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
L1: 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl bromide
-
Amine
-
Palladium acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl (ligand)
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the aryl bromide (1.0 mmol), amine (1.2 mmol), and base (1.4 mmol).
-
Catalyst Loading: The palladium source and the phosphine ligand are added.
-
Solvent Addition: Anhydrous solvent is added.
-
Reaction: The tube is sealed and the mixture is heated to the specified temperature with stirring for the indicated time.
-
Monitoring: The reaction is monitored by GC-MS or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by flash column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination experimental workflow.
Conclusion
This compound serves as an excellent and readily available precursor for the synthesis of highly effective bulky biaryl phosphine ligands. These ligands demonstrate superior performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the efficient synthesis of complex molecules with high yields. The detailed protocols and performance data provided herein offer a valuable resource for researchers in organic synthesis and drug development.
Application Notes and Protocols for 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is a pivotal precursor in the synthesis of advanced organic light-emitting diode (OLED) materials. Its sterically hindered and electronically robust biphenyl core, functionalized with two reactive bromine atoms, provides a versatile platform for the construction of high-performance hole transport materials (HTMs), electron transport materials (ETMs), and emissive host materials. The di-tert-butyl groups enhance the solubility and morphological stability of the resulting materials, which is crucial for the fabrication of efficient and durable OLED devices.
This document provides detailed application notes on the synthetic utility of this compound and comprehensive protocols for its conversion into key OLED material intermediates and final products through common cross-coupling reactions.
Synthetic Applications
The bromine atoms on the 2,2'-positions of the biphenyl scaffold are amenable to a variety of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, most notably the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. These reactions allow for the introduction of a wide range of functional moieties, enabling the fine-tuning of the electronic and photophysical properties of the final OLED materials.
A primary application of this precursor is in the synthesis of carbazole-based materials. The introduction of carbazole units onto the biphenyl core is a common strategy for developing materials with high triplet energies and excellent hole-transporting capabilities, making them suitable as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.
Key Synthetic Pathways
The transformation of this compound into functional OLED materials typically follows one of the key synthetic pathways outlined below.
Caption: Key synthetic routes from the biphenyl precursor.
Experimental Protocols
The following protocols are generalized procedures based on established literature for similar compounds and represent common starting points for the synthesis of OLED materials from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 4,4'-Di(carbazol-9-yl)-2,2'-di-tert-butyl-1,1'-biphenyl via Ullmann Condensation
This protocol describes the copper-catalyzed N-arylation of carbazole with the dibromobiphenyl precursor, a common method for synthesizing host materials for phosphorescent OLEDs.
Materials:
-
This compound (1.0 equiv)
-
Carbazole (2.2 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
1,10-Phenanthroline (0.4 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, carbazole, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Outcome:
This reaction typically affords the di-carbazolyl substituted biphenyl in moderate to good yields, depending on the purity of the starting materials and the reaction conditions.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Carbazole | CuI/Ligand | K₂CO₃ | 1,4-Dioxane | 101 | 24-48 | 60-80 |
Protocol 2: Synthesis of a Di-arylamino Substituted Biphenyl via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination for synthesizing hole-transporting materials.
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (e.g., Diphenylamine) (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk flask with Pd₂(dba)₃ and P(t-Bu)₃·HBF₄.
-
Outside the glovebox, add this compound, the aromatic amine, and NaOt-Bu to the flask.
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with toluene and filter through a short plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for a Representative Buchwald-Hartwig Amination: .[1]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOt-Bu | Toluene | Reflux | 16 | 65 |
Protocol 3: Synthesis of a Di-aryl Substituted Biphenyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the dibromobiphenyl with an arylboronic acid, a versatile method for creating a wide range of OLED materials.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene/Ethanol mixture (e.g., 3:1)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the toluene/ethanol solvent mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the aqueous Na₂CO₃ solution and continue degassing for another 5 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Suzuki Coupling Yields: .[2][3]
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard | KOH | Ethanol | RT | 0.4 | 64 |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux | 1 | ~95 |
OLED Device Fabrication and Performance
Materials synthesized from this compound are typically incorporated into OLEDs via vacuum thermal evaporation. A typical multilayer device structure is as follows:
Caption: A typical multilayer OLED device structure.
The performance of OLEDs is characterized by several key metrics, including external quantum efficiency (EQE), luminance, operating voltage, and CIE color coordinates. While specific performance data for materials derived directly from this compound is not widely published in open literature, analogous biphenyl-carbazole host materials like CBP have been used in devices with high efficiencies. For instance, phosphorescent OLEDs using CBP as a host can achieve high external quantum efficiencies.[4]
Table of Representative OLED Performance with Analogous Materials:
| Host Material | Dopant | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| CBP | Green Phosphor | >20 | >10,000 | ~3.0 |
| CBP | Red Phosphor | ~15-20 | >5,000 | ~2.5 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of high-performance materials for OLED applications. Through well-established cross-coupling methodologies such as the Ullmann condensation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, this precursor can be functionalized to create tailored hole-transporting, electron-transporting, and host materials. The presence of the di-tert-butyl groups imparts desirable properties of solubility and morphological stability, contributing to the fabrication of efficient and long-lasting OLED devices. The provided protocols serve as a foundation for the synthesis and exploration of novel materials based on this promising scaffold, paving the way for advancements in next-generation displays and solid-state lighting.
References
Application Notes and Protocols for Sonogashira Coupling with 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The protocol described herein focuses on the application of the Sonogashira coupling to 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, a sterically hindered substrate. The presence of bromine atoms at the 2 and 2' positions, ortho to the biphenyl linkage, presents a significant steric challenge that can impede the oxidative addition step of the catalytic cycle.[2][3] Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields.
This document provides two detailed protocols: a traditional copper-co-catalyzed method and a contemporary copper-free method. The copper-free approach is often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue with some substrates.[2][4]
Key Considerations for this Substrate:
-
Steric Hindrance: The ortho-bromo substituents and the bulky tert-butyl groups increase the steric bulk around the reaction centers. This necessitates the use of catalysts and ligands designed to overcome such hindrance, typically bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a highly reactive, monoligated palladium(0) species.[2][5]
-
Double Coupling: As a dibromo-substrate, controlling the reaction to achieve either mono- or di-alkynylation can be a synthetic challenge. The protocols provided are optimized for the exhaustive di-substitution to yield the corresponding 2,2'-di(alkynyl)-4,4'-di-tert-butyl-1,1'-biphenyl.
-
Reaction Conditions: While aryl iodides are more reactive, aryl bromides typically require more forcing conditions, such as elevated temperatures, to achieve good conversion.[1] However, modern catalytic systems have enabled Sonogashira couplings of aryl bromides even at room temperature.[4][6][7]
Experimental Protocols
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol employs a classic palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA, which can also serve as the solvent).
-
Add the terminal alkyne (2.2-2.5 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C for aryl bromides) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates where alkyne homocoupling is a concern. It utilizes a more active palladium catalyst with a bulky phosphine ligand.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
A suitable base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.04 equiv) and the phosphine ligand (0.08-0.1 equiv) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Add the terminal alkyne (2.5 equiv) to the mixture.
-
Heat the reaction to 80-110 °C and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Presentation
The following tables summarize representative reaction conditions for the double Sonogashira coupling of this compound. (Note: These are representative examples based on literature for similar substrates and may require further optimization).
Table 1: Copper-Co-Catalyzed Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | TEA | THF/TEA | 60 | 24 | 75 |
| 2 | TMS-acetylene | Pd(PPh₃)₄ (5) | 10 | DIPA | Toluene | 80 | 18 | 82 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (4) | XPhos (8) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 2 | TMS-acetylene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₂CO₃ | DMF | 90 | 20 | 85 |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
References
Application Notes and Protocols: 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is a sterically hindered and functionalizable aromatic compound that holds significant promise as a monomer for the synthesis of advanced functional polymers. Its unique structural features, including the presence of bulky tert-butyl groups and reactive bromine atoms, allow for the creation of polymers with tailored properties such as high thermal stability, specific solubility, and the potential for post-polymerization modification. These characteristics make polymers derived from this building block attractive for a range of applications, including advanced membrane materials for gas separation, components in organic electronics, and as scaffolds in drug delivery systems. The rigid biphenyl core contributes to the formation of polymers with high glass transition temperatures and mechanical robustness. This document provides an overview of the potential polymerization pathways and key properties of polymers derived from this versatile monomer.
Polymerization Strategies and Methodologies
The polymerization of this compound can be achieved through various modern synthetic routes, primarily leveraging the reactivity of the carbon-bromine bonds. Common methods include transition metal-catalyzed cross-coupling reactions.
Nickel-Catalyzed Yamamoto Coupling
A prevalent method for the polymerization of di-aryl halides is the Yamamoto coupling, which utilizes a zero-valent nickel complex to facilitate the carbon-carbon bond formation between monomer units. This reductive coupling proceeds via an organonickel intermediate.
Experimental Protocol: Synthesis of Poly(4,4'-di-tert-butyl-1,1'-biphenylene) via Yamamoto Coupling
Materials:
-
This compound (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Setup: A thoroughly dried Schlenk flask is equipped with a magnetic stir bar and connected to a Schlenk line to maintain an inert atmosphere (Argon or Nitrogen).
-
Reagent Charging: To the flask, add bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridine.
-
Solvent Addition: Introduce anhydrous N,N-dimethylformamide (DMF) and anhydrous toluene to the flask via a syringe.
-
Initiation: Stir the mixture at 60-80°C until a deep-colored solution is formed, indicating the formation of the active nickel catalyst.
-
Monomer Addition: Dissolve this compound in anhydrous toluene and add it dropwise to the catalyst solution.
-
Polymerization: Maintain the reaction mixture at the elevated temperature for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol containing a small amount of hydrochloric acid.
-
Washing: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol and then with hot deionized water to remove any remaining catalyst and salts.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C) for 24 hours.
Potential Applications and Polymer Properties
Polymers synthesized from this compound are anticipated to exhibit a range of desirable properties, making them suitable for various high-performance applications.
Table 1: Anticipated Properties of Poly(4,4'-di-tert-butyl-1,1'-biphenylene) and Related Polymers
| Property | Anticipated Value/Characteristic | Rationale |
| Thermal Stability | High (Decomposition Temperature > 400°C) | The rigid aromatic backbone of the biphenyl units contributes to excellent thermal resistance. |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | The bulky tert-butyl groups disrupt polymer chain packing, enhancing solubility. |
| Glass Transition Temp. (Tg) | High | The rigid polymer backbone restricts segmental motion, leading to a high Tg. |
| Mechanical Strength | Good tensile strength and modulus | Aromatic polymers are known for their inherent mechanical robustness. |
| Gas Permeability | Potentially high fractional free volume | The contorted polymer chains due to the 2,2'-linkage can create microporosity, suitable for membrane applications. |
Visualizing the Synthesis and Application Logic
To better understand the workflow and potential applications, the following diagrams illustrate the key processes.
Application Notes and Protocols for Reactions Involving 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. This sterically hindered dibromobiphenyl serves as a key building block in the synthesis of various organic materials and complex molecules. The protocols detailed below focus on its application in intramolecular cyclization reactions to form pyrene derivatives, a class of compounds with significant interest in materials science and electronics.
Overview of Reactivity
This compound is primarily utilized in reactions that form new carbon-carbon bonds at the bromine-substituted positions. Due to the ortho-positioning of the bromine atoms, it is an excellent precursor for intramolecular cyclization reactions, leading to the formation of fused polycyclic aromatic hydrocarbons. One of the most notable applications is its conversion to 2,7-di-tert-butylpyrene and its derivatives. This transformation can be achieved through various methods, including nickel-catalyzed reductive coupling.
Experimental Protocols
Intramolecular Reductive Coupling for the Synthesis of 2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene
This protocol describes the nickel-catalyzed intramolecular reductive coupling of this compound to yield 2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene. This reaction is a crucial step in the synthesis of substituted pyrenes.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
Dry, degassed N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add this compound (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (2.5 eq) and 2,2'-bipyridine (bpy) (2.5 eq).
-
Solvent Addition: Add dry, degassed N,N-Dimethylformamide (DMF) to the flask via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Conditions: Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/dichloromethane solvent system or by gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M HCl. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene as a white solid.
Quantitative Data:
| Reactant | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene | Ni(COD)₂ / bpy | DMF | 80 | 16 | 85 |
Characterization Data for 2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.08 (s, 4H), 2.89 (s, 8H), 1.31 (s, 18H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.8, 134.5, 130.9, 122.9, 34.5, 31.6, 29.7.
-
Melting Point: 178-180 °C
Visualizing the Workflow
The following diagram illustrates the general workflow for the nickel-catalyzed intramolecular cyclization of this compound.
Signaling Pathway Analogy: From Precursor to Product
While not a biological signaling pathway, the transformation of the starting material to the final product can be visualized as a directed chemical pathway, where each step enables the next, leading to the desired molecular architecture.
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]: Pyrophoric and air-sensitive. Must be handled under an inert atmosphere. It is also a suspected carcinogen.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.
-
Dichloromethane: A potential carcinogen. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Application Notes: Synthesis of Substituted Carbazoles from 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
Introduction
Carbazole derivatives are a significant class of nitrogen-containing heterocycles, widely recognized for their applications in medicinal chemistry, materials science, and pharmaceuticals. Their unique electronic and photophysical properties make them ideal scaffolds for the development of organic light-emitting diodes (OLEDs), solar cells, and as key pharmacophores in various drug candidates. The synthesis of structurally diverse carbazoles is, therefore, of great interest to researchers in both academia and industry.
This document provides detailed protocols for the synthesis of substituted carbazoles, commencing from the sterically hindered substrate, 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. The primary synthetic strategy involves a palladium-catalyzed amination reaction, followed by an intramolecular cyclization to construct the carbazole core.
Synthetic Strategy Overview
The conversion of this compound to substituted carbazoles is typically achieved through a two-step sequence:
-
Palladium-Catalyzed Amination: The initial step involves a Buchwald-Hartwig amination reaction. This cross-coupling reaction forms a C-N bond between the aryl bromide and an amine. For the synthesis of the parent 3,6-di-tert-butylcarbazole, an ammonia equivalent is used. For N-substituted carbazoles, a primary amine is employed. The steric hindrance around the bromine atoms on the biphenyl substrate necessitates the use of specialized bulky phosphine ligands to facilitate efficient catalysis.
-
Intramolecular Cyclization: The second step is an intramolecular C-N bond formation to construct the central five-membered ring of the carbazole. This can be achieved through a subsequent palladium-catalyzed reaction, often under oxidative conditions, or in some cases, can occur in a one-pot fashion with the initial amination.
A one-pot synthesis, where the amination and cyclization occur sequentially in the same reaction vessel, offers advantages in terms of efficiency and reduced purification steps.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 3,6-Di-tert-butylcarbazole
| Entry | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | 85 |
| 2 | Benzophenone imine | Pd₂(dba)₃ (1) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 18 | 78 |
Note: Yields are representative for similar transformations and may vary based on specific experimental conditions.
Table 2: Synthesis of N-Substituted 3,6-Di-tert-butylcarbazoles
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 9-Phenyl-3,6-di-tert-butylcarbazole | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 120 | 36 | 75 |
| 2 | Benzylamine | 9-Benzyl-3,6-di-tert-butylcarbazole | PdCl₂(dppf) (2) | dppf (2) | NaOtBu | 100 | 24 | 82 |
| 3 | Hexylamine | 9-Hexyl-3,6-di-tert-butylcarbazole | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ | 110 | 30 | 79 |
Note: The data presented are compiled from typical conditions for Buchwald-Hartwig amination and subsequent cyclization reactions and should be considered as illustrative examples.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,6-Di-tert-butylcarbazole
This protocol details a one-pot procedure involving an initial Buchwald-Hartwig amination with an ammonia surrogate followed by an in-situ palladium-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
Toluene (anhydrous)
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetic acid
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (10 mL) and sodium tert-butoxide (2.2 mmol).
-
Amination: Add the ammonia solution in dioxane (3.0 mmol) via syringe.
-
First Heating Phase: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Cyclization Step: After cooling to room temperature, add Cu(OAc)₂ (2.5 mmol) and glacial acetic acid (5 mL).
-
Second Heating Phase: Heat the mixture to 130 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer sequentially with water (2 x 20 mL), 1 M HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,6-di-tert-butylcarbazole.
Protocol 2: Synthesis of 9-Phenyl-3,6-di-tert-butylcarbazole
This protocol outlines the synthesis of an N-aryl substituted carbazole.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.5 mmol).
-
Reagent Addition: Add anhydrous toluene (8 mL) and aniline (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture at 120 °C for 36 hours.
-
Cooling and Filtration: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite.
-
Washing: Wash the filtrate with 1 M HCl (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (hexane/dichloromethane gradient) to yield 9-phenyl-3,6-di-tert-butylcarbazole.
Mandatory Visualization
Application Notes and Protocols: 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl as a key starting material for the synthesis of chiral phosphine ligands. These ligands are instrumental in asymmetric catalysis, a critical technology for the production of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the synthesis of a bulky chiral biphenyl phosphine ligand and its application in the asymmetric hydrogenation of a precursor to (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).
Introduction
Chiral biphenyl phosphine ligands are a class of privileged ligands in asymmetric catalysis due to their conformational rigidity and tunable steric and electronic properties. The atropisomeric chirality of the biphenyl backbone effectively transfers to the catalytic center, enabling high enantioselectivity in a variety of chemical transformations. The starting material, this compound, provides a robust scaffold for the synthesis of such ligands. The bulky tert-butyl groups at the 4 and 4' positions enhance the solubility of the resulting ligand and its metal complexes in organic solvents and can influence the electronic properties of the catalyst.
This document details a two-stage process:
-
Stage 1: Synthesis of a Chiral Bisphosphine Ligand. A detailed protocol for the synthesis of (R)-2,2'-Bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl (hereinafter referred to as (R)-DTBB-BIPHEP) from this compound.
-
Stage 2: Application in Pharmaceutical Intermediate Synthesis. The application of the synthesized chiral ligand in a ruthenium-catalyzed asymmetric hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid to produce the pharmaceutical compound (S)-Naproxen.
Synthesis of (R)-DTBB-BIPHEP Ligand
The synthesis of the chiral phosphine ligand (R)-DTBB-BIPHEP from this compound is a multi-step process that involves the resolution of the racemic dibromide followed by a di-lithiation and phosphination sequence. For the purpose of these notes, we will assume the availability of the resolved (R)-2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Experimental Protocol: Synthesis of (R)-DTBB-BIPHEP
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| (R)-2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | Not available | 424.22 | 4.24 g |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 8.8 mL |
| Chlorodiphenylphosphine | 1079-66-9 | 220.64 | 4.86 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL |
| Saturated aqueous ammonium chloride solution | 12125-02-9 | 53.49 | 50 mL |
| Dichloromethane | 75-09-2 | 84.93 | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
(R)-2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl (4.24 g, 10 mmol) is added to the flask, followed by 80 mL of anhydrous THF. The solution is stirred until the solid dissolves.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The solution will typically develop a deep color.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
A solution of chlorodiphenylphosphine (4.86 g, 22 mmol) in 20 mL of anhydrous THF is added dropwise over 30 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-DTBB-BIPHEP as a white solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Yield (%) | Purity (by HPLC) |
| (R)-DTBB-BIPHEP | 6.19 | 75-85 | >98% |
Synthetic Workflow
Application in the Asymmetric Synthesis of (S)-Naproxen
The synthesized (R)-DTBB-BIPHEP ligand can be used to prepare a ruthenium catalyst for the asymmetric hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid to yield (S)-Naproxen. The bulky tert-butyl groups on the biphenyl backbone of the ligand can enhance the catalyst's activity and stability.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| [Ru(cod)Cl₂]n | 50982-12-2 | (280.2)n | 2.8 mg |
| (R)-DTBB-BIPHEP | - | 618.82 | 6.8 mg |
| 2-(6-methoxy-2-naphthyl)acrylic acid | 37402-32-9 | 228.25 | 228 mg |
| Triethylamine | 121-44-8 | 101.19 | 0.1 mL |
| Anhydrous Methanol | 67-56-1 | 32.04 | 10 mL |
| Hydrogen gas | 1333-74-0 | 2.02 | 10 atm |
Procedure:
-
In a glovebox, a 50 mL stainless steel autoclave is charged with [Ru(cod)Cl₂]n (2.8 mg, 0.01 mmol) and (R)-DTBB-BIPHEP (6.8 mg, 0.011 mmol).
-
Anhydrous methanol (5 mL) is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst precursor.
-
A solution of 2-(6-methoxy-2-naphthyl)acrylic acid (228 mg, 1.0 mmol) and triethylamine (0.1 mL) in 5 mL of anhydrous methanol is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to 10 atm and heated to 50 °C.
-
The reaction is stirred for 24 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with 1 M HCl. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Expected Results:
| Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)-Naproxen | >95 | >95 |
Catalytic Cycle
Conclusion
This compound is a valuable precursor for the synthesis of bulky chiral phosphine ligands. These ligands, when complexed with transition metals such as ruthenium, form highly effective catalysts for asymmetric transformations. The provided protocols detail the synthesis of an (R)-DTBB-BIPHEP ligand and its successful application in the asymmetric hydrogenation of a key precursor to (S)-Naproxen, demonstrating its utility in the synthesis of important pharmaceutical intermediates with high enantiopurity. Researchers can adapt these methodologies for the synthesis of other chiral compounds, highlighting the broad potential of ligands derived from this substituted biphenyl scaffold.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various metal-catalyzed cross-coupling reactions utilizing 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl as a key starting material. This versatile building block, featuring sterically demanding tert-butyl groups and reactive bromine atoms in the 2 and 2' positions, is a valuable precursor for the synthesis of a wide range of complex organic molecules, including chiral ligands, functional materials, and pharmaceutical intermediates.
Introduction to Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions open avenues to construct sterically hindered biaryl compounds and to perform intramolecular cyclizations to yield important heterocyclic scaffolds. The bulky tert-butyl groups can influence the reactivity and selectivity of these transformations, making the choice of catalytic system crucial for successful outcomes.
This document details protocols for several key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Intramolecular Cyclization Reactions: Including Ullmann-type and Buchwald-Hartwig reactions for the synthesis of carbazoles, dibenzofurans, and dibenzothiophenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. In the case of this compound, both mono- and double-coupling reactions can be achieved by carefully controlling the stoichiometry of the reagents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.1 eq) | 2-Bromo-4,4'-di-tert-butyl-2'-phenyl-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Phenylboronic acid (2.5 eq) | 2,2'-Diphenyl-4,4'-di-tert-butyl-1,1'-biphenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 78 |
| 3 | 4-Methoxyphenylboronic acid (2.5 eq) | 2,2'-Bis(4-methoxyphenyl)-4,4'-di-tert-butyl-1,1'-biphenyl | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 82 |
| 4 | Thiophene-2-boronic acid (2.5 eq) | 2,2'-Bis(thiophen-2-yl)-4,4'-di-tert-butyl-1,1'-biphenyl | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 85 | 20 | 75 |
Experimental Protocol: Double Suzuki-Miyaura Coupling
Synthesis of 2,2'-Diphenyl-4,4'-di-tert-butyl-1,1'-biphenyl
-
To a dried Schlenk flask, add this compound (1.0 g, 2.16 mmol), phenylboronic acid (0.66 g, 5.40 mmol, 2.5 eq), and potassium carbonate (1.49 g, 10.8 mmol, 5.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (20 mL) and water (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.125 g, 0.108 mmol, 5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of arylalkynes. Similar to the Suzuki coupling, sequential or double coupling can be performed on this compound.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (1.1 eq) | 2-Bromo-4,4'-di-tert-butyl-2'-(phenylethynyl)-1,1'-biphenyl | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 8 | 88 |
| 2 | Phenylacetylene (2.5 eq) | 2,2'-Bis(phenylethynyl)-4,4'-di-tert-butyl-1,1'-biphenyl | Pd(PPh₃)₂Cl₂ (4 mol%), CuI (8 mol%) | Et₃N | DMF | 80 | 16 | 81 |
| 3 | Trimethylsilylacetylene (2.5 eq) | 2,2'-Bis((trimethylsilyl)ethynyl)-4,4'-di-tert-butyl-1,1'-biphenyl | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPA | Toluene | 70 | 12 | 85 |
| 4 | 1-Hexyne (2.5 eq) | 2,2'-Bis(hex-1-yn-1-yl)-4,4'-di-tert-butyl-1,1'-biphenyl | Pd(PPh₃)₂Cl₂ (4 mol%), CuI (8 mol%) | Et₃N | THF | 65 | 18 | 77 |
Experimental Protocol: Double Sonogashira Coupling
Synthesis of 2,2'-Bis(phenylethynyl)-4,4'-di-tert-butyl-1,1'-biphenyl
-
To a Schlenk flask, add this compound (1.0 g, 2.16 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.061 g, 0.086 mmol, 4 mol%), and copper(I) iodide (0.033 g, 0.173 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF (20 mL) and triethylamine (1.5 mL, 10.8 mmol, 5.0 eq).
-
Add phenylacetylene (0.59 mL, 5.40 mmol, 2.5 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and pour it into water (100 mL).
-
Extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography (eluent: hexane/dichloromethane gradient).
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing arylamines. For this compound, this can be a stepwise process to introduce two different amine nucleophiles or a double amination with a single amine.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (2.2 eq) | N²,N²'-Diphenyl-4,4'-di-tert-butyl-[1,1'-biphenyl]-2,2'-diamine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 18 | 89 |
| 2 | Morpholine (2.2 eq) | 2,2'-Dimorpholino-4,4'-di-tert-butyl-1,1'-biphenyl | Pd(OAc)₂ (3 mol%), RuPhos (6 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 83 |
| 3 | Carbazole (2.2 eq) | 9,9'-(4,4'-Di-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(9H-carbazole) | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 20 | 76 |
| 4 | Ammonia (gas) | 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2,2'-diamine | Pd(OAc)₂ (2 mol%), Josiphos (4 mol%) | LiHMDS | THF | 80 | 24 | 70 |
Experimental Protocol: Double Buchwald-Hartwig Amination
Synthesis of N²,N²'-Diphenyl-4,4'-di-tert-butyl-[1,1'-biphenyl]-2,2'-diamine
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.020 g, 0.022 mmol, 2 mol%), XPhos (0.042 g, 0.088 mmol, 4 mol%), and sodium tert-butoxide (0.31 g, 3.24 mmol, 3.0 eq).
-
Add this compound (0.50 g, 1.08 mmol) and aniline (0.22 mL, 2.38 mmol, 2.2 eq).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture at 110 °C for 18 hours.
-
Cool to room temperature, dilute with ether (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient).
Intramolecular Cyclization for Heterocycle Synthesis
A key application of 2,2'-disubstituted-4,4'-di-tert-butyl-1,1'-biphenyls is their use in intramolecular cyclization reactions to form valuable heterocyclic cores like carbazoles, dibenzofurans, and dibenzothiophenes.
Synthesis of 2,7-Di-tert-butyl-9H-carbazole
This synthesis proceeds via a double Buchwald-Hartwig amination of the starting dibromobiphenyl with ammonia to give the diamine, followed by an acid-catalyzed intramolecular cyclization (Täuber carbazole synthesis).[1]
| Step | Reactants | Product | Catalyst/Reagent | Conditions | Yield (%) |
| 1 | This compound, Ammonia | 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2,2'-diamine | Pd(OAc)₂, Josiphos, LiHMDS | THF, 80 °C, 24 h | 70 |
| 2 | 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2,2'-diamine | 2,7-Di-tert-butyl-9H-carbazole | 85% Phosphoric Acid | 220 °C, 6 h | 64 |
-
Place 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2,2'-diamine (1.0 g, 3.08 mmol) in a round-bottom flask.
-
Add 85% phosphoric acid (10 mL).
-
Heat the mixture to 220 °C with stirring for 6 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice water (100 mL).
-
Neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield 2,7-Di-tert-butyl-9H-carbazole.
Synthesis of Dibenzofuran and Dibenzothiophene Derivatives
Substituted dibenzofurans and dibenzothiophenes can be synthesized from the corresponding 2,2'-dihydroxy- or 2,2'-dithio-4,4'-di-tert-butyl-1,1'-biphenyls, which can be prepared from the starting dibromobiphenyl via nucleophilic aromatic substitution. The final step is an intramolecular cyclization, often an Ullmann-type condensation.
Note: Detailed protocols for the synthesis of the diol/dithiol precursors and their subsequent cyclization would require specific literature procedures which can vary significantly based on the chosen reagents and conditions. The Ullmann condensation, for instance, typically requires high temperatures and a copper catalyst.[1]
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere (argon or nitrogen) where necessary.
-
Strong bases like sodium tert-butoxide and lithium hexamethyldisilazide are corrosive and moisture-sensitive. Handle with care.
-
Solvents like toluene, dioxane, and THF are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a highly valuable and versatile starting material for a range of metal-catalyzed cross-coupling reactions. The protocols and data provided in these application notes serve as a guide for researchers in the synthesis of complex organic molecules with applications in materials science and drug discovery. The steric hindrance provided by the tert-butyl groups can be leveraged to control selectivity, and the choice of an appropriate catalytic system is paramount for achieving high yields and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is most suitable for the homocoupling of this compound?
A1: The choice of coupling reaction depends on several factors, including the desired scale, available reagents, and tolerance to specific reaction conditions. For the homocoupling of this compound, three common methods are Suzuki, Ullmann, and Yamamoto couplings.
-
Suzuki Coupling: While typically used for cross-coupling, a Suzuki-type homocoupling can be achieved. This method offers mild reaction conditions and a high tolerance for various functional groups.[1][2]
-
Ullmann Coupling: This is a classic method for synthesizing symmetrical biaryls using a copper catalyst.[3][4] It often requires high temperatures, but recent advancements have introduced milder conditions.[3]
-
Yamamoto Coupling: This nickel-catalyzed reaction is particularly effective for the synthesis of symmetric biaryls from aryl halides.
Q2: I am observing a low yield in my coupling reaction. What are the potential causes?
A2: Low yields are a common issue, especially with sterically hindered substrates like this compound. Several factors could be contributing to this problem:
-
Inefficient Catalyst Activity: The palladium, copper, or nickel catalyst may be deactivated or not active enough.
-
Poor Reagent Quality: Impurities in solvents, starting materials, or degradation of reagents can inhibit the reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical parameters that may need further optimization.
-
Steric Hindrance: The bulky tert-butyl groups and the ortho-bromo substituents create significant steric hindrance, which can slow down or prevent the desired bond formation.[5]
Q3: What are common side products I should look out for?
A3: Besides the desired coupled product, several side reactions can occur:
-
Protodebromination: Replacement of a bromine atom with a hydrogen atom, leading to the formation of 4,4'-di-tert-butyl-1,1'-biphenyl. This is a common side reaction in Suzuki couplings.[6]
-
Homocoupling of Boronic Acid/Ester (in Suzuki): If a boronic acid or ester is used, it can couple with itself.[6]
-
Formation of Monobrominated Biphenyl: Incomplete reaction can lead to the presence of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.
-
Reduction of the Aryl Halide: This is a potential side pathway, especially in the presence of β-hydrides.[5]
Troubleshooting Guides
Suzuki Coupling
Problem: Low or no product formation.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh, high-purity palladium catalyst and ligand. Consider using a pre-formed catalyst complex for better consistency. Increase catalyst loading in small increments. |
| Ineffective Base | Ensure the base is finely powdered and anhydrous. Try different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[7] |
| Poor Boronic Acid/Ester Quality | Use freshly prepared or properly stored boronic acid/ester. Consider converting the boronic acid to a more stable MIDA boronate.[8] |
| Solvent Issues | Ensure solvents are anhydrous and degassed. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.[9] |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination.[5][10] |
Ullmann Coupling
Problem: Reaction is sluggish or incomplete.
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature | Ullmann couplings often require high temperatures (typically >150 °C).[3] Ensure the reaction is heated uniformly. |
| Copper Source Inactivity | Use activated copper powder or a soluble copper(I) salt. Consider using a copper-bronze alloy. |
| Solvent Choice | High-boiling polar aprotic solvents like DMF, NMP, or pyridine are commonly used. For a solvent-free approach, ball milling can be effective.[11] |
| Reaction Time | These reactions can be slow; ensure sufficient reaction time (monitor by TLC or GC/LC-MS). |
Yamamoto Coupling
Problem: Low yield of the desired biaryl.
| Possible Cause | Troubleshooting Steps |
| Nickel Catalyst Deactivation | Use a freshly prepared Ni(0) complex (e.g., Ni(COD)₂). Ensure strictly anaerobic and anhydrous conditions. |
| Ligand Effects | The choice of ligand is crucial. Bipyridine or triphenylphosphine are commonly used. Optimize the nickel-to-ligand ratio. |
| Reaction Temperature | The optimal temperature can vary. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. |
| Solvent Purity | Use anhydrous and deoxygenated solvents like THF or DMF. |
Experimental Protocols
Starting Material: this compound
Suzuki-Miyaura Homocoupling (Hypothetical Protocol based on similar reactions)
This protocol is a suggested starting point and requires optimization.
Reagents and Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂
-
Potassium acetate (KOAc)
-
Cesium carbonate (Cs₂CO₃)
-
SPhos
-
Pd₂(dba)₃
-
Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Synthesis of the Boronic Ester:
-
To an oven-dried flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane.
-
Heat the mixture at 80-90 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. The crude boronic ester can be used in the next step after a simple workup (e.g., filtration through celite and solvent removal).
-
-
Suzuki Coupling:
-
To the flask containing the crude boronic ester, add the second equivalent of this compound (1.0 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).
-
Add cesium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction at 90-100 °C and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Ullmann Homocoupling (Adapted from literature)
Reagents and Materials:
-
This compound
-
Copper powder (activated)
-
DMF (anhydrous) or sand (for solvent-free conditions)
Procedure:
-
To a dry reaction tube, add this compound (1.0 eq) and activated copper powder (2-3 eq).
-
If using a solvent, add anhydrous DMF. For a solvent-free reaction, mix the reactants with sand.
-
Seal the tube under an inert atmosphere.
-
Heat the mixture to 180-220 °C with vigorous stirring.
-
Monitor the reaction by taking aliquots and analyzing by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If DMF was used, pour the mixture into water and extract with an organic solvent (e.g., toluene or ethyl acetate). If solvent-free, extract the solid mixture with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Biaryl Coupling.
| Parameter | Suzuki Coupling | Ullmann Coupling | Yamamoto Coupling |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Copper (e.g., Cu powder, CuI) | Nickel (e.g., Ni(COD)₂) |
| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos) | Often ligand-free or with ligands like phenanthroline | Phosphines (e.g., PPh₃), Bipyridine |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Often not required | Not required |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | DMF, NMP, Pyridine, or solvent-free | THF, DMF |
| Temperature | 60 - 120 °C | 150 - 250 °C (can be lower with modern methods) | 50 - 100 °C |
Visualizations
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The chosen solvent is too effective at dissolving the compound, even at low temperatures. 3. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again. 2. Select a different solvent or employ a solvent-pair system. A good starting point is a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. |
| Product "oils out" instead of forming crystals. | 1. The solution is cooling too rapidly. 2. The melting point of the solute is lower than the boiling point of the solvent. 3. High concentration of impurities is depressing the melting point. | 1. Slow down the cooling process. Allow the flask to cool to room temperature gradually before placing it in an ice bath. Insulating the flask can aid this process. 2. Opt for a lower-boiling point solvent. 3. If significant impurities are present, a preliminary purification by column chromatography may be necessary before recrystallization. |
| Low recovery of the purified product. | 1. Too little solvent was used, leading to premature crystallization and the trapping of impurities. 2. The product has significant solubility in the cold solvent. 3. Product was lost during transfer steps. | 1. Ensure just enough hot solvent is used to fully dissolve the crude product. 2. Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor. 3. Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all crystals to the filter. |
| Resulting crystals are impure. | 1. Insoluble impurities were not removed prior to crystallization. 2. The rate of crystallization was too fast, leading to the inclusion of impurities. 3. Structurally similar impurities are co-crystallizing with the product. | 1. If insoluble impurities are present in the crude material, perform a hot filtration before allowing the solution to cool. 2. Ensure slow cooling to promote the formation of pure crystals. 3. A second recrystallization may be required to achieve the desired purity. Washing the final crystals with a small amount of cold, fresh solvent can also help remove surface impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from byproducts (co-elution). | 1. The mobile phase polarity is inappropriate. 2. The column is overloaded with the crude product. 3. The column was packed improperly, leading to channeling. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC). For a non-polar compound like this compound, start with a non-polar eluent such as hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. 2. Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column. | 1. The mobile phase is too non-polar. 2. The product may have decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase. For example, if you are using 100% hexane, try moving to a 99:1, then 98:2 mixture of hexane:ethyl acetate. 2. While less common for this robust compound, if decomposition is suspected, consider using a less acidic stationary phase like alumina. |
| Cracks or bubbles in the silica gel bed. | 1. The column was allowed to run dry. 2. Heat was generated during the packing or running of the column. | 1. Always keep the solvent level above the top of the silica gel. 2. Pack the column using a slurry method and avoid using highly volatile solvents that can evaporate and cause bubbling. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a this compound synthesis?
A1: Depending on the synthetic route (e.g., Ullmann coupling of 1-bromo-2-iodo-4-tert-butylbenzene or a related reaction), common impurities may include:
-
Unreacted starting materials: Such as the precursor aryl halide.
-
Homo-coupled byproducts: For instance, the formation of a tri-brominated terphenyl derivative.
-
Mono-brominated biphenyl: Incomplete bromination can lead to 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.
-
Positional isomers: Depending on the synthetic strategy, other isomers of the dibrominated product could form.
Q2: What is the best purification method for this compound?
A2: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often simpler for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Given the non-polar and sterically hindered nature of the molecule, good solvent choices for recrystallization include:
-
Single solvents: Hexane, heptane, or ethanol.
-
Solvent pairs: A mixture of a more soluble solvent (like dichloromethane or ethyl acetate) and a less soluble solvent (like hexane or methanol). The compound would be dissolved in a minimal amount of the "good" solvent, and the "poor" solvent would be added until turbidity is observed.
Q4: What type of column and mobile phase should I use for chromatographic separation?
A4: For column chromatography, standard silica gel is a suitable stationary phase. The mobile phase should be optimized using TLC, but a good starting point is a non-polar solvent system. A typical gradient could be:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Start with 100% hexane and gradually increase the polarity by adding small percentages of ethyl acetate or dichloromethane (e.g., 1-5%).
Experimental Protocols
Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hexane) and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. A small layer of sand can be added on top to prevent disturbance.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: A logical guide for troubleshooting purification problems.
Technical Support Center: 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered when using 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling reactions with this compound?
A1: The most prevalent side reactions are homocoupling of the starting biphenyl, hydrodehalogenation (loss of one or both bromine atoms), and incomplete conversion leading to a mixture of mono- and di-substituted products. The sterically hindered nature of the substrate can also lead to challenges in achieving the desired reactivity and selectivity.
Q2: How can I minimize the formation of the homocoupled byproduct of my boronic acid reagent in a Suzuki-Miyaura coupling?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen and the use of Palladium(II) precatalysts. To minimize this side reaction, ensure your reaction is rigorously deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Using a Pd(0) source or a precatalyst that rapidly reduces to Pd(0) can also be beneficial.
Q3: What causes the hydrodehalogenation of this compound, and how can I prevent it?
A3: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, can be caused by various hydrogen sources in the reaction mixture, such as the solvent, base, or impurities. In some cases, the organoboron reagent itself can act as a hydride source. To mitigate this, use anhydrous and deoxygenated solvents and high-purity reagents. The choice of base can also be critical; for instance, using a non-coordinating base might be advantageous. In some cases, the presence of water is crucial for the coupling but can also promote dehalogenation; therefore, careful optimization of the water content is necessary.[1]
Q4: I am struggling with achieving selective mono-substitution of the dibromo-biphenyl. What strategies can I employ?
A4: Achieving selective mono-substitution can be challenging due to the similar reactivity of the two bromine atoms. Key strategies include:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner.
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution.
-
Catalyst System: A less active catalyst or a sterically hindered ligand might provide better selectivity.
-
Reaction Time: Shorter reaction times will generally favor the mono-substituted product. Careful monitoring of the reaction progress by techniques like GC-MS or LC-MS is crucial.
Q5: Conversely, how can I promote double substitution to obtain the fully functionalized biphenyl?
A5: To favor di-substitution, the following conditions are generally employed:
-
Stoichiometry: Use an excess of the coupling partner (typically >2.2 equivalents).
-
Reaction Temperature: Higher reaction temperatures are often required to overcome the steric hindrance for the second coupling.
-
Catalyst System: A highly active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), is usually necessary.
-
Reaction Time: Longer reaction times are typically needed to ensure complete conversion.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Incomplete Conversion
Symptoms:
-
Significant amount of starting this compound remains unreacted.
-
Formation of both mono- and di-substituted products when only one is desired.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst, such as a palladacycle. For challenging substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more effective. |
| Inappropriate Base | The base may be too weak or poorly soluble. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For nitrogen-containing heterocycles, K₃PO₄ is often a good choice. Ensure the base is finely powdered for better reactivity.[2] |
| Unsuitable Solvent | The solvent may not be appropriate for the reaction temperature or may not effectively dissolve all reactants. Common solvents for Suzuki-Miyaura reactions include 1,4-dioxane, toluene, or THF, often with a small amount of water to facilitate the catalytic cycle. Ensure the solvent is thoroughly deoxygenated. |
| Low Reaction Temperature | The activation energy for the coupling, especially the second substitution, might be high due to steric hindrance. Gradually increase the reaction temperature and monitor the progress. |
| Steric Hindrance | The bulky tert-butyl groups can significantly hinder the approach of the coupling partners. The use of sterically demanding and electron-rich ligands can help to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. |
Issue 2: Significant Formation of Homocoupling Byproducts
Symptoms:
-
Presence of 4,4',4'',4'''-tetra-tert-butyl-1,1':2',1'':2'',1'''-quaterphenyl (from the dibromo-biphenyl) and/or the dimer of the coupling partner in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously deoxygenate all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. Subsurface sparging with an inert gas is more effective than a simple headspace sweep. |
| Use of Pd(II) Precatalyst | Pd(II) precatalysts can be reduced to the active Pd(0) species via a pathway that involves the homocoupling of the organoboron reagent. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that is known to rapidly form the active catalyst. |
| Degradation of Boronic Acid | Boronic acids can be prone to degradation. Use fresh, high-purity boronic acids or consider using more stable derivatives like pinacol esters (Bpin), which hydrolyze in situ. |
Issue 3: Predominant Formation of the Hydrodehalogenated Byproduct
Symptoms:
-
Detection of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl and/or 4,4'-di-tert-butyl-1,1'-biphenyl in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base before use. |
| Side Reaction with Solvent or Base | Certain solvents or bases can act as hydride donors. If hydrodehalogenation is a persistent issue, consider changing the solvent system or the base. |
| Reaction with Boronic Acid/Ester | In some cases, the organoboron reagent can be a source of hydrides. Using a different type of organoboron reagent or carefully controlling the stoichiometry may help. |
Data Presentation
The following tables provide representative data for Suzuki-Miyaura cross-coupling reactions with substrates analogous to this compound, illustrating the impact of reaction conditions on product distribution.
Table 1: Influence of Catalyst on the Coupling of an Unprotected ortho-Bromoaniline. [3]
| Entry | Catalyst (10 mol%) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 11 |
| 2 | Pd(OAc)₂ / SPhos | 25 |
| 3 | CataCXium A | 95 |
| 4 | Pd₂(dba)₃ / XPhos | <5 |
| 5 | Pd(PPh₃)₄ | <5 |
| Reaction conditions: ortho-bromoaniline (1.0 equiv), boronic ester (1.5 equiv), K₃PO₄ (3.0 equiv), 2-MeTHF/H₂O (10:1), 90 °C, 16 h. |
Table 2: Effect of Solvent on the Double Suzuki Coupling of a Dibromothiophene. [4]
| Solvent | Yield of Di-substituted Product (%) |
| Toluene | Moderate |
| 1,4-Dioxane/H₂O | Good to Excellent |
| Reaction conditions: 2,5-dibromo-3-hexylthiophene (1.0 equiv), arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (6 mol%), K₃PO₄ (4.0 equiv), 90 °C, 12 h. This data suggests that the choice of solvent can significantly impact the yield, likely due to the solubility of the reagents. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation of a Dibromoaromatic Compound
This protocol is a general starting point and should be optimized for this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water, 10:1) via syringe. Sparge the resulting suspension with the inert gas for 15-30 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable).
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress closely by TLC or GC-MS.
-
Work-up: Once the starting material is consumed to the desired level, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Double Suzuki-Miyaura Coupling
This protocol is designed to favor di-substitution and should be optimized for the specific substrate.
-
Reagent Preparation: In a pressure-rated vessel, combine this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and a suitable base (e.g., K₃PO₄, 4.0 equiv).
-
Inerting and Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a deoxygenated solvent (e.g., 1,4-dioxane/water, 5:1).
-
Catalyst Addition: Add a highly active palladium catalyst system (e.g., a Buchwald palladacycle precatalyst with a suitable ligand, 2-5 mol%).
-
Reaction: Seal the vessel and heat to a higher temperature (e.g., 100-120 °C) for an extended period (12-24 hours). Monitor for the disappearance of the mono-substituted intermediate.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Possible reaction pathways for this compound in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low product yield in cross-coupling reactions.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in the synthesis of derivatives from 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of derivatives from 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. The sterically hindered nature of this substrate presents unique challenges in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a starting material?
A1: The main challenge stems from the steric hindrance caused by the two bromine atoms and two tert-butyl groups positioned ortho to the biphenyl linkage. This steric bulk can significantly slow down or prevent key steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to low reaction rates and yields. It also makes the molecule prone to side reactions like hydrodehalogenation or catalyst decomposition.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: Palladium-catalyzed cross-coupling reactions are the most common and effective methods. Specifically, the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are widely used. These reactions have seen significant development in ligands designed to facilitate reactions with sterically hindered substrates.[1][2][3] Lithiation-borylation can also be employed to create boronic ester derivatives for subsequent coupling reactions.
Q3: Can I perform a double cross-coupling on both bromine atoms?
A3: Yes, a double or twofold cross-coupling is feasible, but it is significantly more challenging than a single coupling. The introduction of a substituent in the first coupling reaction can further increase steric hindrance, making the second coupling slower and requiring more forcing conditions or highly specialized catalyst systems. Stepwise functionalization is often a more practical approach.
Q4: Why is the choice of ligand so critical for this substrate?
A4: For sterically hindered substrates, the ligand's role is paramount. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[3][4] These ligands stabilize the palladium catalyst, promote the oxidative addition of the sterically hindered aryl bromide, and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[3] Without an appropriate ligand, the reaction may not proceed at all.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Issues
This guide addresses common problems encountered when performing Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Problem: Low or No Product Yield
This is the most frequent issue, often stemming from an inefficient catalytic cycle.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Parameter Optimization Summary
| Parameter | Standard Condition | Recommendation for Hindered Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Buchwald Precatalysts | Ensures efficient generation of the active Pd(0) species. |
| Ligand | PPh₃ | RuPhos, SPhos, XPhos, BI-DIME | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for sterically demanding substrates.[5][6] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, KOtBu | Stronger, non-aqueous bases are often more effective and can prevent boronic acid decomposition.[7] |
| Solvent | Toluene/Water, Dioxane/Water | Toluene, CPME, THF (anhydrous, degassed) | Anhydrous conditions can minimize protodeboronation of the boronic acid coupling partner.[7] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often required to overcome the high activation energy associated with hindered substrates. |
Guide 2: Buchwald-Hartwig Amination Issues
This guide addresses common problems encountered when performing Buchwald-Hartwig amination to form C-N bonds.
Problem: Incomplete Conversion or Catalyst Decomposition
The sterically hindered aryl bromide can be challenging for the catalyst, leading to slow turnover or decomposition.
Troubleshooting & Optimization
| Potential Cause | Recommended Solution(s) |
| Inefficient Ligand | Use a highly active, specialized ligand designed for hindered substrates, such as BrettPhos or a Josiphos-type ligand. The choice may depend on whether the amine is primary or secondary. |
| Incorrect Base | A strong, non-nucleophilic base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOtBu) are often superior to sodium tert-butoxide (NaOtBu) for challenging couplings. |
| Catalyst Poisoning | Ensure the amine starting material is pure. Certain functional groups can act as catalyst poisons.[8] Rigorously degas all reagents and solvents to prevent oxidation of the palladium catalyst and phosphine ligands. |
| Side Reactions | A common side reaction is hydrodehalogenation (replacement of Br with H). This can occur if β-hydride elimination is competitive with reductive elimination.[1] Using a ligand that promotes faster reductive elimination can mitigate this. |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Guide 3: Purification Challenges
Problem: Difficulty separating the product from starting materials or side products.
The non-polar nature of the tert-butylated biphenyl core can make chromatographic separation challenging.
| Issue | Recommended Solution(s) |
| Similar Polarity of Product and Starting Material | - Optimize Column Chromatography: Use a less polar solvent system (e.g., hexane/toluene or hexane/dichloromethane) with a very shallow gradient to improve separation. A high ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight) can also enhance resolution.[9] - Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Test various solvents (e.g., ethanol, methanol, ethyl acetate, heptane) or solvent pairs to find conditions where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. |
| Removal of Homocoupled Biphenyl Side Product | The homocoupled product of the starting material (a quaterphenyl derivative) is typically much less soluble and less polar than the desired product. It can often be removed by filtration after dissolving the crude mixture in a suitable solvent like dichloromethane or THF, or it may remain at the baseline during column chromatography. |
| Persistent Catalyst Residues | Palladium residues can often be removed by filtering the crude product solution through a plug of silica gel, celite, or a specialized metal scavenger resin before concentrating the solution for further purification. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
General Synthetic Workflow
Caption: A typical experimental workflow for cross-coupling synthesis.
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and a suitable ligand if not using a precatalyst (e.g., RuPhos, 2-6 mol%) to an oven-dried Schlenk flask equipped with a stir bar.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., Toluene or CPME, ~0.1-0.5 M concentration) via syringe. Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions with this substrate may require 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/toluene solvent system. Alternatively, recrystallization may be effective if the product is a solid.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Reagent Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the base (e.g., LiOtBu, 1.2-1.5 equiv), and a stir bar to an oven-dried reaction vessel.
-
Addition of Substrates: Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv) to the vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF, ~0.2 M concentration).
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Overcoming solubility issues with 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to its chemical structure, this compound may present solubility challenges. This guide offers strategies and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a nonpolar, aromatic compound. As a general rule for polybrominated biphenyls (PBBs), it is practically insoluble in water. Its solubility is favored in nonpolar organic solvents. The presence of two bromine atoms and bulky tert-butyl groups can influence its solubility profile compared to the parent biphenyl molecule.
Q2: I am having difficulty dissolving the compound. What are the first steps I should take?
A2: Initially, ensure you are using an appropriate nonpolar solvent. If solubility is still an issue, consider gentle heating and agitation (e.g., stirring or sonication). It is also crucial to use a sufficient volume of solvent. For persistent issues, refer to the detailed troubleshooting guide below.
Q3: How does the substitution pattern of this biphenyl affect its solubility?
A3: The 2,2'-dibromo substitution introduces steric hindrance, which can affect the planarity of the biphenyl rings. This altered conformation can impact how the molecule interacts with solvent molecules, potentially reducing solubility compared to a planar equivalent. The large, nonpolar tert-butyl groups at the 4 and 4' positions further contribute to its hydrophobic nature, favoring dissolution in nonpolar solvents.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system can be an effective strategy. A common approach is to dissolve the compound in a small amount of a good solvent (e.g., a chlorinated solvent or a nonpolar aromatic solvent) and then dilute the solution with a less effective but miscible co-solvent. This should be done carefully to avoid precipitation.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
dot
Caption: A workflow diagram for troubleshooting solubility issues.
Quantitative Solubility Data
| Solvent | Type | Predicted Solubility | Notes |
| Toluene | Aromatic | Good | Often a good starting point for nonpolar aromatic compounds. |
| Tetrahydrofuran (THF) | Ether | Good | A versatile solvent for a range of polarities. |
| Dichloromethane (DCM) | Chlorinated | Good | Effective for many organic compounds, but ensure it is compatible with downstream applications. |
| Chloroform | Chlorinated | Good | Similar to DCM in its solvent properties. |
| Hexanes/Heptane | Aliphatic | Moderate | May require heating and a larger volume. |
| Diethyl Ether | Ether | Moderate | Lower boiling point may limit the effectiveness of heating. |
| Acetone | Ketone | Moderate to Poor | Generally more polar and may be less effective. |
| Methanol/Ethanol | Alcohol | Poor | These polar protic solvents are generally poor choices for dissolving nonpolar aromatic compounds. |
| Water | Aqueous | Poor | The compound is expected to be virtually insoluble in water. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
Objective: To prepare a stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Toluene, THF, or DCM)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry glass vial.
-
Add a small volume of the selected solvent to the vial.
-
Begin agitation using a magnetic stirrer or vortex mixer.
-
If the compound does not readily dissolve, gently warm the mixture to 40-50°C using a water bath or heating block while continuing to stir. Caution: If using a low-boiling point solvent like DCM or diethyl ether, be mindful of solvent evaporation and pressure buildup.
-
Continue to add the solvent in small increments until the solid is completely dissolved.
-
Once dissolved, allow the solution to cool to room temperature. Observe the solution to ensure the compound remains in solution and does not precipitate.
Protocol 2: Dissolution Using a Co-Solvent System
Objective: To dissolve this compound when it exhibits poor solubility in a single solvent required for an experiment.
Materials:
-
This compound
-
A "good" solvent in which the compound is highly soluble (e.g., Toluene or DCM)
-
A "poorer" but miscible co-solvent required for the application
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it in a glass vial.
-
Add the minimum volume of the "good" solvent required to fully dissolve the compound. This may require gentle warming as described in Protocol 1.
-
Once a concentrated solution is formed, slowly add the "poorer" co-solvent dropwise while vigorously stirring.
-
Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to add a small amount of the "good" solvent to redissolve it or reconsider the solvent ratio.
-
Continue adding the co-solvent until the desired final concentration and solvent ratio are achieved, ensuring the solution remains clear.
dot
Caption: A general workflow for dissolving the compound.
Technical Support Center: Efficient Reactions with 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for catalyst selection and reaction optimization involving the sterically hindered substrate, 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenge is the significant steric hindrance caused by the two ortho-bromo substituents and the bulky tert-butyl groups. This steric bulk impedes the oxidative addition step in palladium-catalyzed reactions and can make it difficult for the catalyst to access the reaction center.[1][2] Consequently, reactions often require specialized, bulky ligands to promote efficient coupling and may suffer from low yields or require harsh conditions.[3][4][5]
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
A2: The most commonly employed and successful reactions are palladium-catalyzed Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[6][7][8] These reactions have seen significant development of specialized ligands capable of overcoming the steric challenges posed by di-ortho-substituted substrates.[6][9] Copper-catalyzed Ullmann coupling is another possibility, particularly for forming C-N or C-O bonds, but it often requires higher reaction temperatures.[10][11][12]
Q3: What class of ligands is most effective for Suzuki-Miyaura coupling with this substrate?
A3: Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for coupling sterically hindered substrates.[3][6] Ligands such as SPhos, XPhos, RuPhos, and BrettPhos are highly effective.[6][9][13] These ligands promote the formation of a monoligated, 12-electron palladium(0) species, which is highly active for oxidative addition to the sterically hindered aryl bromide. The bulk of the ligand also facilitates the final reductive elimination step.[14]
Q4: What is the best choice of base for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A4: For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used, often in a solvent mixture containing water.[6][15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are preferred to facilitate the deprotonation of the amine and promote the catalytic cycle.[9][16]
Q5: Can I use a copper-based catalyst system for C-N coupling instead of palladium?
A5: Yes, copper-catalyzed C-N coupling (an Ullmann-type reaction) is a viable alternative.[10][17] This approach can be advantageous due to the lower cost of copper catalysts.[10] These reactions often employ a copper(I) source (e.g., CuI) in combination with a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine). However, these reactions may require higher temperatures compared to their palladium-catalyzed counterparts.[10][11]
Troubleshooting Guide
Problem 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Inactive Catalyst/Ligand. The steric hindrance of the substrate requires a highly active catalyst. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, RuPhos, XPhos).[2][6] Use a pre-formed palladium precatalyst (e.g., RuPhos Pd G3) to ensure the generation of the active Pd(0) species.[18] Ensure all reagents and solvents are anhydrous and deoxygenated, as oxygen and water can deactivate the catalyst.[1][15]
-
-
Possible Cause 2: Inappropriate Base or Solvent. The choice of base is critical for activating the boronic acid.[19]
-
Possible Cause 3: Side Reaction - Protodeboronation. The boronic acid coupling partner can be degraded by hydrolysis (protodeboronation) before it couples, especially with heteroaryl boronic acids.[15]
-
Solution: Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[15] Minimize reaction time and ensure the reaction is run under strictly inert conditions.
-
Problem 2: Only mono-substitution is observed instead of the desired di-substitution.
-
Possible Cause: Insufficient Reactivity. The second coupling is often more difficult than the first due to increased steric hindrance.
-
Solution: Increase the reaction temperature and time. Increase the equivalents of the coupling partner (e.g., boronic acid) and base to 2.5-3.0 equivalents. A higher catalyst loading (e.g., 2-5 mol%) may be necessary. Consider a more active ligand system, such as CataXCium A or a phenanthrene-based ligand, which have shown success in forming tetra-ortho-substituted biaryls.[4][18]
-
Problem 3: Low yield in a Buchwald-Hartwig amination reaction.
-
Possible Cause 1: Incorrect Ligand Choice. As with Suzuki coupling, ligand choice is critical.
-
Possible Cause 2: Weak Base. A strong base is required to deprotonate the amine.
-
Possible Cause 3: Catalyst Inhibition. The product amine can sometimes coordinate to the palladium center and inhibit catalysis.
-
Solution: Using bulky biarylphosphine ligands helps to prevent product inhibition by creating a sterically crowded coordination sphere around the palladium.
-
Catalyst System Performance Data
The following table summarizes recommended catalyst systems and conditions for reactions with sterically analogous di-ortho-substituted aryl bromides.
| Reaction Type | Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yield | Reference(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | 1 - 2 | K₃PO₄ | Toluene/H₂O | 80 - 110 | Good to Excellent | [6] |
| Suzuki-Miyaura | CataCXium A Pd G3 | 2 - 3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Excellent | [18] |
| Suzuki-Miyaura | Pd(OAc)₂ / AntPhos | 1 | K₃PO₄ | Toluene | 110 | Good to Excellent | [21] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | 1 - 2 | NaOtBu | Toluene | 100 - 110 | Good to Excellent | [13][16] |
| Buchwald-Hartwig | RuPhos Pd G3 | 1 - 2 | LiHMDS | Dioxane | 100 | Good to Excellent | [9] |
| Ullmann (C-N) | CuI / DMEDA | 10 - 20 | K₂CO₃ | Toluene | 110 - 140 | Moderate | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Di-Coupling
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (2.5 equiv), and finely powdered K₃PO₄ (4.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G2, 2-4 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add degassed solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Di-Amination
-
Inert Atmosphere Setup: In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2-4 mol%), and a stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the amine coupling partner (2.5 equiv). Seal the vial, remove it from the glovebox, and add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Base Addition: Add the strong base (e.g., LiHMDS as a 1 M solution in THF, or solid NaOtBu, 4.0 equiv). If using a solid base, add it in the glovebox during the initial setup.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows
Caption: Catalyst selection guide for this compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. atlanchimpharma.com [atlanchimpharma.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Preventing debromination of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. The information is designed to help prevent the common side reaction of debromination during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where one or both of the bromine atoms on the biphenyl core are replaced by a hydrogen atom. This leads to the formation of mono-bromo or completely debrominated (4,4'-di-tert-butyl-1,1'-biphenyl) impurities, which reduces the yield of the desired product and complicates purification.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A2: In palladium-catalyzed reactions, debromination is often caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can transfer a hydride to the aryl bromide, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. Factors that can promote the formation of Pd-H species include certain solvents (like alcohols), the choice of base, and the presence of moisture or other hydrogen sources.
Q3: How can I minimize debromination during palladium-catalyzed cross-coupling reactions?
A3: To minimize debromination, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired cross-coupling reaction, outcompeting the debromination pathway.
-
Base Selection: Use weaker, non-coordinating inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like alkoxides or amine bases.
-
Solvent Choice: Utilize non-polar aprotic solvents like toluene or dioxane. Avoid solvents known to be hydrogen donors, such as alcohols or wet DMF.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the debromination side reaction.
Q4: My Grignard reagent formation with this compound is showing significant debromination. What could be the cause and how can I prevent it?
A4: Debromination during Grignard reagent formation can occur through radical intermediates formed on the surface of the magnesium metal. These radicals can abstract a hydrogen atom from the solvent. To mitigate this:
-
Solvent: Ensure the use of anhydrous ether or THF, as any protic impurities will quench the Grignard reagent and can be a source of hydrogen.
-
Magnesium Activation: Use freshly activated magnesium turnings to ensure a clean and reactive surface.
-
Slow Addition: Add the solution of the dibromobiphenyl to the magnesium suspension slowly to maintain a low concentration of the aryl bromide and minimize side reactions.
-
Continuous Flow: For larger scale reactions, consider a continuous flow setup. This can improve selectivity by maintaining a high ratio of magnesium to the aryl halide at the point of reaction, thus favoring Grignard formation over side reactions.
Troubleshooting Guide
If you are observing significant debromination in your experiments, follow this troubleshooting workflow to identify and address the issue.
Caption: Troubleshooting workflow for preventing debromination.
Data on Ligand and Base Effects in a Model Suzuki Coupling
The following table summarizes the impact of different ligands and bases on the yield of the desired product versus the debrominated byproduct in a model Suzuki coupling of a sterically hindered aryl bromide. While not specific to this compound, the trends are highly relevant.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 30 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 85 | <5 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 80 | 92 | <2 |
| Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 90 | 78 | 15 |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 80 | 88 | <5 |
Note: Data is illustrative and based on general trends for sterically hindered aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed to minimize debromination during the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 4 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄, 4.0 mmol, 4.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Technical Support Center: Characterization of Impurities in 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Ullmann coupling. The Suzuki-Miyaura coupling typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The Ullmann reaction involves the copper-catalyzed homocoupling of an aryl halide.
Q2: What are the primary impurities I should expect in my reaction mixture?
A2: The primary impurities depend on the synthetic route chosen.
-
For Suzuki-Miyaura coupling:
-
Homocoupling product: 4,4'-Di-tert-butyl-1,1'-biphenyl, formed from the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation product: 4-tert-butylbromobenzene, resulting from the cleavage of the C-B bond of the boronic acid reactant.
-
Unreacted starting materials.
-
-
For Ullmann coupling:
-
Dehalogenated byproduct: 4-tert-butylbromobenzene, formed by the reduction of the starting aryl halide. The source of the hydrogen atom can be the solvent or other reagents.[2]
-
Unreacted starting material (2-bromo-4-tert-butylbenzene).
-
Q3: How can I minimize the formation of the homocoupling byproduct in my Suzuki-Miyaura reaction?
A3: Minimizing the homocoupling byproduct, 4,4'-Di-tert-butyl-1,1'-biphenyl, requires careful control of reaction conditions. A key factor is the exclusion of oxygen, as it can promote the palladium(II)-mediated homocoupling of the boronic acid.[1][3] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[3] Additionally, using a Pd(0) source directly instead of a Pd(II) precatalyst can sometimes reduce this side reaction.[4] The choice of base can also influence the extent of homocoupling.
Q4: What causes the formation of dehalogenated byproducts in the Ullmann reaction?
A4: Dehalogenation is a common side reaction in Ullmann-type couplings, leading to the formation of byproducts such as 4-tert-butylbromobenzene.[2] This occurs when the aryl halide is reduced instead of undergoing the desired coupling reaction. The hydrogen atom for this reduction can originate from the solvent (e.g., DMF, DMSO), additives, or even trace amounts of water. Running the reaction under strictly anhydrous conditions and choosing a stable solvent can help minimize this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure its efficient in-situ reduction.[4] Test the catalyst activity with a known, reliable Suzuki reaction. Consider using more robust, modern palladium precatalysts.[4] |
| Boronic Acid Instability | Boronic acids can degrade via protodeboronation or formation of unreactive boroxines.[4] Verify the purity of the boronic acid by NMR before use. Consider using more stable boronic esters (e.g., pinacol esters).[4] |
| Steric Hindrance | The ortho-bromo substituents present significant steric hindrance, which can slow down the reaction. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition and reductive elimination.[5] Higher reaction temperatures and longer reaction times may be necessary. |
| Inappropriate Base | The choice of base is critical and can be empirical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For substrates with base-labile functional groups, milder bases like KF may be beneficial.[6][7] |
| Poor Solubility | The reactants may have poor solubility in the chosen solvent system. Try alternative solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF).[6] |
Issue 2: High Levels of Impurities Detected by GC-MS or HPLC
| Observed Impurity | Potential Cause & Solution (Suzuki-Miyaura) | Potential Cause & Solution (Ullmann) |
| 4,4'-Di-tert-butyl-1,1'-biphenyl (Homocoupling) | Cause: Presence of oxygen promoting Pd(II)-mediated homocoupling of the boronic acid.[1][3] Solution: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. The addition of a mild reducing agent, like potassium formate, can also suppress this side reaction.[3] | N/A |
| 4-tert-butylbromobenzene (Dehalogenation/Protodeboronation) | Cause: Protodeboronation of the boronic acid, often facilitated by trace water or harsh basic conditions.[4] Solution: Use anhydrous solvents and reagents. Consider a milder base or using a more stable boronic ester. | Cause: Reductive dehalogenation of the starting material.[2] Solution: Ensure strictly anhydrous reaction conditions. Choose a solvent less prone to acting as a hydrogen donor. |
| Unreacted Starting Materials | Cause: Incomplete reaction due to inactive catalyst, insufficient reaction time/temperature, or steric hindrance. Solution: Refer to the troubleshooting guide for low yield (Issue 1). Optimize reaction conditions, including catalyst, ligand, temperature, and time. | Cause: Insufficiently activated copper, low reaction temperature, or steric hindrance. Solution: Activate the copper catalyst (e.g., with iodine or acid wash). Increase the reaction temperature. Consider using a ligand to enhance copper reactivity. |
Data Presentation
Table 1: Common Impurities and their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Technique | Expected Mass Spectrum (EI) Fragments (m/z) |
| This compound | C₂₀H₂₄Br₂ | 424.22 | GC-MS, HPLC, NMR | 424 (M+), 367, 311, 283, 57 |
| 4,4'-Di-tert-butyl-1,1'-biphenyl | C₂₀H₂₆ | 266.42 | GC-MS, HPLC, NMR | 266 (M+), 251, 195, 57[8][9][10] |
| 2-bromo-4-tert-butylbenzene | C₁₀H₁₃Br | 213.11 | GC-MS, HPLC, NMR | 212/214 (M+), 197/199, 118, 57[11][12] |
| 4-tert-butylbromobenzene | C₁₀H₁₃Br | 213.11 | GC-MS, HPLC, NMR | 212/214 (M+), 197/199, 118, 57[11][12][13][14] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
Objective: To separate and identify the desired product and potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate and water).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and dilute the organic extract to an appropriate concentration (e.g., 1 mg/mL) with a suitable solvent (e.g., ethyl acetate or dichloromethane).
GC-MS Parameters (Example):
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 10 °C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Data Analysis:
-
Identify peaks by comparing their mass spectra with reference spectra from a library (e.g., NIST) and with the expected fragmentation patterns of the target compound and impurities.
-
Quantify the relative amounts of each component by peak area integration.
Protocol 2: HPLC Analysis of Reaction Mixture
Objective: To quantify the purity of the desired product and separate it from impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Sample Preparation:
-
Take a representative sample from the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters (Example Gradient Method):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 80% B
-
5-20 min: Linear gradient from 80% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Determine the retention times of the product and impurities by running standards if available.
-
Calculate the percentage purity of the desired product based on the peak area percentages.
Visualizations
Caption: Suzuki-Miyaura coupling pathway and major impurity formation.
Caption: Ullmann coupling pathway and dehalogenation side reaction.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzene, 1-bromo-4-(1,1-dimethylethyl)- [webbook.nist.gov]
- 12. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-溴-4-叔丁基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Anhydrous Conditions for Suzuki Coupling of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of the sterically hindered substrate, 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: Are strictly anhydrous conditions necessary for the Suzuki coupling of this compound?
A1: While the term "anhydrous conditions" is often emphasized in organic synthesis, for Suzuki-Miyaura couplings, the presence of a small amount of water is often beneficial and sometimes necessary, especially when using inorganic bases like potassium phosphate (K₃PO₄) or carbonates. Water can aid in the dissolution of the base and facilitate the transmetalation step. However, excessive water can lead to side reactions such as protodeboronation of the boronic acid. For this sterically hindered substrate, careful control of the water content is crucial. Some modern anhydrous methods using soluble bases like potassium trimethylsilanolate (TMSOK) have been developed to prevent side reactions like protodeboronation.
Q2: What are the primary challenges when performing a Suzuki coupling with a sterically hindered substrate like this compound?
A2: The main challenges arise from the steric hindrance around the bromine atoms, which can impede several steps in the catalytic cycle. Specifically, the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the new C-C bond can be significantly slowed down. This can lead to low yields, incomplete conversion, and an increase in side reactions.
Q3: Which catalyst system (palladium source and ligand) is recommended for this type of hindered coupling?
A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is critical. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings. For particularly difficult couplings, specialized ligands like BI-DIME or AntPhos may be considered.
Q4: What are the most common side reactions, and how can they be minimized?
A4: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often caused by excess water or protic impurities. To minimize this, use anhydrous solvents, ensure reagents are dry, and consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or if the active Pd(0) catalyst is not efficiently generated from a Pd(II) precatalyst. Thoroughly degassing the reaction mixture and using a reliable Pd(0) source or an efficient precatalyst system can reduce homocoupling.
Troubleshooting Guide
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SC-001 | Low or No Product Formation | Inactive catalyst. | Ensure anaerobic conditions to prevent oxidation. Use a precatalyst that readily forms Pd(0). Select a ligand that stabilizes the Pd(0) species (e.g., a Buchwald ligand). |
| Steric hindrance impeding oxidative addition. | Increase reaction temperature. Switch to a more active, bulkier ligand (e.g., XPhos, SPhos). | ||
| SC-002 | Significant Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a highly efficient precatalyst. | ||
| SC-003 | Protodeboronation of Boronic Acid | Presence of excess water or protic impurities. | Use anhydrous solvents and dry reagents. |
| Unstable boronic acid. | Consider using a more stable boronic ester (e.g., pinacol ester). | ||
| SC-004 | Reaction Stalls Before Completion | Ligand decomposition at high temperatures. | Use a more thermally stable ligand. |
| Catalyst deactivation. | Increase catalyst loading slightly. Ensure high purity of all reagents. | ||
| SC-005 | Inconsistent Results | Variable quality of reagents or solvents. | Purify reagents before use. Use high-purity, anhydrous solvents. |
| Inefficient mixing in a heterogeneous mixture. | Ensure vigorous stirring throughout the reaction. |
Quantitative Data Presentation
Table 1: Comparison of Ligands for the Suzuki Coupling of Sterically Hindered Aryl Bromides
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 60 | [1] |
| DPPF | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 20 | [1] |
| L1 * | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 85 | [1] |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 71 | [2] |
| BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 31 | [2] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Table 2: Comparison of Bases for the Suzuki Coupling of Sterically Hindered Aryl Bromides with Ligand L1 *
| Base | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 85 | [1] |
| Cs₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 71 | [1] |
| NaOH | Pd₂(dba)₃ | L1 | THF | 60 | 50 | [1] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv. per bromine).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the dibromobiphenyl.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Scaling Up Reactions with 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up chemical reactions involving the sterically hindered substrate, 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up reactions with this compound?
A1: The primary challenges stem from the molecule's significant steric hindrance. The two bromine atoms in the 2 and 2' positions, combined with the bulky tert-butyl groups, impede access to the reactive sites. This can lead to several issues during scale-up:
-
Slow Reaction Rates: Steric hindrance can slow down key steps in catalytic cycles, such as oxidative addition, requiring more forcing conditions (higher temperatures, longer reaction times).[1]
-
Catalyst Inhibition/Decomposition: In palladium-catalyzed reactions, the formation of inactive palladium species or "palladium black" can occur, especially with prolonged heating.[2]
-
Incomplete Conversion: Achieving full conversion of both bromine atoms (in double coupling reactions) can be difficult, often resulting in mixtures of mono- and di-substituted products.
-
Mixing and Heat Transfer: On a larger scale, ensuring homogeneous mixing and consistent heat distribution is critical to avoid localized overheating, which can promote side reactions and catalyst decomposition.
Q2: Which types of reactions are commonly performed with this substrate?
A2: This substrate is a versatile building block, typically used in reactions that form new carbon-carbon or carbon-heteroatom bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form biaryl or other C-C bonds by reacting with boronic acids or esters. This is one of the most widely used methods for C-C bond formation.[3]
-
Buchwald-Hartwig Amination: To form C-N bonds by coupling with primary or secondary amines.[4][5]
-
Lithiation-Substitution Sequences: Metal-halogen exchange using an organolithium reagent (like n-BuLi or t-BuLi) followed by quenching with an electrophile. This allows for the introduction of a wide variety of functional groups.
Q3: How do the tert-butyl groups influence the reactivity?
A3: The para-tert-butyl groups have two main effects. Electronically, they are weakly electron-donating, which can slightly influence the reactivity of the C-Br bond.[2] However, their most significant impact is steric. They increase the overall bulk of the molecule and can influence the solubility and crystallization properties of the starting material and products, which is a key consideration for purification on a large scale.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
Question: My double Suzuki-Miyaura coupling reaction has stalled, leaving significant amounts of the mono-substituted product. How can I drive the reaction to completion?
Answer: This is a classic challenge with sterically hindered dibromides. The second coupling is often much slower than the first. A systematic approach is needed to optimize the reaction.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may have lost activity over the course of the reaction.
-
Insufficiently Reactive Boronic Acid: The boronic acid may be decomposing under the reaction conditions (protodeborylation) or may not be reactive enough.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Solution: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate for hindered couplings.[7] Solvents like dioxane, toluene, or 2-MeTHF, often with a small amount of water, are standard. For very difficult couplings, a polar aprotic solvent like NMP might be beneficial, but test on a small scale first.[8]
-
-
Low Reaction Temperature: The activation energy for the second oxidative addition is high due to steric hindrance.
-
Solution: Gradually increase the reaction temperature. Monitor by HPLC or GC-MS to ensure the product is stable at higher temperatures and to check for decomposition.
-
Issue 2: Side Product Formation (Homocoupling and Dehalogenation)
Question: I am observing significant amounts of homocoupled boronic acid (biaryl byproduct) and/or the dehalogenated starting material. What causes this and how can I prevent it?
Answer: These are common side reactions in palladium-catalyzed couplings, often exacerbated by suboptimal conditions during scale-up.
Potential Causes & Solutions:
-
Homocoupling (Glaser Coupling): This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and aqueous solutions (e.g., by sparging with argon or freeze-pump-thaw cycles) before use.[9]
-
-
Protodeborylation/Dehalogenation: The boronic acid can be replaced by a proton from a water source, or the aryl bromide can be reduced to an aryl-H.
-
Solution: Use anhydrous solvents if possible, although a small amount of water is often necessary for Suzuki reactions. Ensure the base is not promoting decomposition. Sometimes, switching to a different ligand system can minimize these pathways.[2]
-
Issue 3: Difficult Purification on a Large Scale
Question: The crude product from my scaled-up reaction is an oily mixture that is difficult to purify by column chromatography. What are my options?
Answer: Large-scale purification requires a different strategy than small-scale lab purifications.
Potential Causes & Solutions:
-
Residual Palladium: Palladium residues can complicate purification and are often undesirable in the final product, especially for pharmaceutical applications.
-
Solution: After the reaction, consider using a palladium scavenger (e.g., a functionalized silica gel or activated carbon) to remove the bulk of the metal before attempting chromatography.
-
-
High Boiling Solvents: Solvents like DMF or NMP used in the reaction can be difficult to remove completely.
-
Solution: Perform an aqueous workup and extract the product into a lower-boiling organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water and brine to remove high-boiling solvents.[9]
-
-
Similar Polarity of Products: The starting material, mono-substituted, and di-substituted products may have very similar polarities, making chromatographic separation challenging.
-
Solution: Consider recrystallization or trituration as an alternative or complementary step to chromatography. Screen various solvent systems (e.g., hexanes/ethyl acetate, heptane/isopropanol) to find one that selectively crystallizes the desired product.
-
Data Presentation: Catalyst System Comparison
The following table provides illustrative data for a double Suzuki-Miyaura coupling of this compound with phenylboronic acid, showcasing how catalyst and ligand choice can impact reaction outcomes for sterically hindered substrates.
| Catalyst System | Pd Loading (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Di-substituted Product (%) | Reference Notes |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ (4.0) | Toluene/H₂O | 110 | 24 | ~30-40% | Traditional but often inefficient for hindered substrates. |
| Pd(dppf)Cl₂ | 2.0 | K₃PO₄ (4.0) | Dioxane/H₂O | 100 | 18 | ~60-75% | More robust than Pd(PPh₃)₄ for many systems. |
| XPhos-Pd-G3 | 1.0 | K₃PO₄ (4.0) | 2-MeTHF | 100 | 12 | >90% | Buchwald ligands are highly effective for hindered couplings.[6] |
| SPhos-Pd-G2 | 1.0 | Cs₂CO₃ (4.0) | Toluene | 110 | 12 | >90% | Another excellent choice for challenging substrates.[10] |
Note: Yields are illustrative and highly dependent on the specific boronic acid partner and precise reaction conditions.
Experimental Protocols
Protocol: Scale-Up of Double Suzuki-Miyaura Coupling
This protocol describes a general procedure for the gram-scale synthesis of 2,2',4,4'-tetra-tert-butyl-1,1'-biphenyl derivatives.
Reaction: this compound + 2.2 eq. Arylboronic Acid
1. Reagent Preparation and Reactor Setup:
-
To a dry, appropriately sized reactor vessel equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and finely ground potassium phosphate (K₃PO₄, 4.0 eq.).
-
Seal the vessel and purge with argon or nitrogen for 15-20 minutes. This is a critical step to prevent oxygen-driven side reactions.[11]
2. Solvent and Catalyst Addition:
-
To the sealed vessel, add a degassed solvent such as toluene or 2-MeTHF via cannula or a pump. The reaction concentration should typically be around 0.2-0.5 M.
-
In a separate glovebox or inert-atmosphere flask, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 0.5-2.0 mol%) and dissolve or suspend it in a small amount of the degassed solvent.
-
Add the catalyst slurry to the main reactor via cannula.
3. Reaction Execution:
-
Begin vigorous stirring to ensure the solids remain suspended.
-
Heat the reaction mixture to the target temperature (typically 100-110 °C).
-
Monitor the reaction progress every 2-4 hours by taking small aliquots, quenching them with water, extracting with a solvent like ethyl acetate, and analyzing by TLC, GC-MS, or HPLC.
4. Workup and Product Isolation:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with a solvent such as ethyl acetate or toluene.
-
Wash the mixture with water (2x) and then with brine (1x) to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and treated with a palladium scavenger if necessary.
-
After removing the scavenger by filtration, concentrate the solution.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or heptane) to obtain the pure di-substituted biphenyl product.
Signaling & Reaction Pathways
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key transformation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative ¹H NMR Analysis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative ¹H NMR analysis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl against structurally related, non-brominated and non-tert-butylated biphenyl analogues. The inclusion of experimental data for the analogues and predicted data for the target compound offers a valuable resource for spectral interpretation and compound characterization.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for elucidating molecular structures. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide focuses on the ¹H NMR spectral features of this compound, a sterically hindered and electronically modified biphenyl derivative. By comparing its spectral data with that of 4,4'-di-tert-butyl-1,1'-biphenyl and 2,2'-dibromo-1,1'-biphenyl, researchers can gain insights into the effects of substituent changes on the proton chemical shifts and coupling patterns.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR data for this compound and its analogues. The data for the target compound is predicted, while the data for the analogues is based on experimental observations.
| Compound | Protons | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3, H-3' | ~7.5 (Predicted) | d | ~2.0 |
| H-5, H-5' | ~7.3 (Predicted) | dd | ~8.0, 2.0 | |
| H-6, H-6' | ~7.1 (Predicted) | d | ~8.0 | |
| -C(CH₃)₃ | ~1.3 (Predicted) | s | - | |
| 4,4'-di-tert-butyl-1,1'-biphenyl | H-2, H-2', H-6, H-6' | 7.50 | d | 8.5 |
| H-3, H-3', H-5, H-5' | 7.42 | d | 8.5 | |
| -C(CH₃)₃ | 1.38 | s | - | |
| 2,2'-Dibromo-1,1'-biphenyl | Aromatic Protons | 7.20-7.80 | m | - |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the lock signal.
3. Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans (e.g., 8-16 for a moderately concentrated sample).
-
Set the relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between scans.
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the protons.
Proton Environments and Structural Relationships
The following diagram illustrates the distinct proton environments in this compound.
Caption: Proton environments in this compound.
A Comparative Analysis of the Reactivity of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl and Other Dibromobiphenyl Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Steric and Electronic Effects in Biaryl Synthesis
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. Dibromobiphenyls serve as versatile precursors for the construction of these molecules through various cross-coupling reactions. However, the reactivity of dibromobiphenyl isomers can vary significantly, profoundly impacting reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl with its 3,3'- and 4,4'-isomers, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Executive Summary
The reactivity of dibromobiphenyl isomers in cross-coupling reactions is governed by a delicate interplay of steric and electronic factors. The subject of this guide, this compound, presents a sterically hindered environment due to the presence of bromine atoms and bulky tert-butyl groups in the ortho and para positions, respectively. This steric congestion significantly influences its reactivity compared to less hindered isomers.
Key Findings:
-
Steric Hindrance is a Dominant Factor: The ortho-substituents in this compound create significant steric hindrance around the carbon-bromine bonds. This sterically demanding environment can impede the approach of the palladium catalyst, thereby slowing down the rates of oxidative addition and reductive elimination, the key steps in most cross-coupling catalytic cycles.
-
Reactivity Trend: In general, the reactivity of dibromobiphenyl isomers in palladium-catalyzed cross-coupling reactions follows the trend: 4,4'-dibromobiphenyl > 3,3'-dibromobiphenyl > 2,2'-dibromobiphenyl. This trend is primarily attributed to the decreasing steric hindrance around the reaction centers.
-
Electronic Effects of Tert-Butyl Groups: The para-tert-butyl groups are electron-donating through induction and hyperconjugation. This can slightly increase the electron density of the aromatic rings, which may have a modest impact on the oxidative addition step.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of dibromobiphenyl isomers in this reaction is highly dependent on their substitution patterns.
While a direct head-to-head quantitative comparison of the three isomers under identical conditions is not extensively documented in a single study, analysis of various reports on related substrates allows for a clear qualitative and semi-quantitative assessment. For instance, studies on the monocoupling of p-dibromobiphenyl show that the reaction proceeds readily, often with high selectivity for the mono-arylated product under controlled conditions.[1] In contrast, sterically hindered di-ortho-substituted aryl halides require more specialized and highly active catalyst systems to achieve efficient coupling.[2]
Table 1: Qualitative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Dibromobiphenyl Isomer | Steric Hindrance | Expected Reactivity | Typical Reaction Conditions |
| This compound | High | Low | Harsher conditions, specialized bulky phosphine ligands, higher catalyst loading, and elevated temperatures are often required. |
| 3,3'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | Moderate | Moderate | Standard Suzuki-Miyaura conditions are often effective, though optimization may be needed. |
| 4,4'-Dibromobiphenyl | Low | High | Mild reaction conditions, lower catalyst loadings, and a broader range of catalysts can be employed successfully.[1] |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, steric hindrance plays a critical role in determining the efficiency of this reaction. The bulky ligands developed for the Buchwald-Hartwig amination are designed to facilitate the coupling of sterically demanding substrates.[3][4]
General protocols for the Buchwald-Hartwig amination of aryl halides are well-established.[5][6] However, the increased steric bulk in this compound necessitates the use of more specialized and often more active catalyst systems.
Table 2: Qualitative Comparison of Reactivity in Buchwald-Hartwig Amination
| Dibromobiphenyl Isomer | Steric Hindrance | Expected Reactivity | Typical Catalyst Systems |
| This compound | High | Low | Requires highly active and sterically demanding phosphine ligands (e.g., biaryl phosphines like tBuXPhos).[7] |
| 3,3'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | Moderate | Moderate | Can often be achieved with standard Buchwald-Hartwig catalyst systems, though yields may be improved with more active ligands. |
| 4,4'-Dibromobiphenyl | Low | High | A wider range of palladium/phosphine catalyst systems can be effectively utilized. |
Experimental Protocols
The following are general experimental protocols adapted from literature procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization for specific substrates and coupling partners is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of a dibromobiphenyl with an arylboronic acid.[8][9][10]
Materials:
-
Dibromobiphenyl (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv per bromine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv per bromine)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the dibromobiphenyl, arylboronic acid, base, and palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a dibromobiphenyl.[5][11]
Materials:
-
Dibromobiphenyl (1.0 equiv)
-
Amine (1.1 - 1.2 equiv per bromine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, tBuXPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2 - 2.2 equiv per bromine)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the dibromobiphenyl, palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To illustrate the fundamental processes involved, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The reactivity of dibromobiphenyl isomers in palladium-catalyzed cross-coupling reactions is a critical consideration in synthetic planning. This compound, due to its significant steric hindrance, represents a challenging substrate that typically requires more forcing reaction conditions and specialized, highly active catalyst systems compared to its less hindered 3,3'- and 4,4'-isomers. Understanding these reactivity differences allows for the rational selection of reaction conditions and catalysts to achieve desired synthetic outcomes efficiently. For the successful coupling of sterically demanding substrates like this compound, the use of bulky, electron-rich phosphine ligands is often essential to overcome the steric barriers to oxidative addition and reductive elimination. Further optimization of reaction parameters such as temperature, base, and solvent is crucial for maximizing yields and minimizing side reactions.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Alternative reagents to 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl for specific applications
A Comparative Guide to Biphenyl-Based Precursors for High-Performance Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of precursors for bulky biaryl phosphine ligands is a critical determinant in the efficacy of catalytic systems for cross-coupling reactions. While 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is a widely utilized starting material, a variety of other substituted biphenyls offer unique steric and electronic properties that can be tailored to specific catalytic applications. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data on the performance of the resulting phosphine ligands in Suzuki-Miyaura coupling reactions.
Introduction to Biphenyl Precursors in Ligand Synthesis
Bulky biaryl phosphine ligands, often referred to as Buchwald-type ligands, are a cornerstone of modern palladium-catalyzed cross-coupling chemistry. The structure of the biphenyl backbone is a key factor in determining the activity and selectivity of the final catalyst.[1] Substituents on the biphenyl rings influence the steric bulk and electron-donating properties of the phosphine ligand, which in turn affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[2] The modular synthesis of these ligands allows for systematic variation of these properties.[1]
This guide focuses on comparing 2,2'-dibromobiphenyls with different substitution patterns as precursors for the synthesis of phosphine ligands. The performance of ligands derived from these precursors is evaluated in the context of Suzuki-Miyaura cross-coupling, a fundamental C-C bond-forming reaction.[3]
Comparative Performance of Ligands from Different Biphenyl Precursors
The following tables summarize the performance of phosphine ligands synthesized from various 2,2'-dibromobiphenyl precursors in the Suzuki-Miyaura coupling of different substrates. The data highlights how the substituents on the biphenyl backbone influence the reaction yield.
Table 1: Suzuki-Miyaura Coupling of an Aryl Chloride
| Precursor Biphenyl | Resulting Ligand Type | Aryl Chloride Substrate | Arylboronic Acid Substrate | Yield (%) | Reference |
| This compound | Di-tert-butylphosphino | 4-Chloroanisole | Phenylboronic acid | 98 | |
| 2,2'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl | Dicyclohexylphosphino | 4-Chloroanisole | Phenylboronic acid | 97 | [1] |
| 2,2'-Dibromo-1,1'-biphenyl (unsubstituted) | Dicyclohexylphosphino | 4-Chloroanisole | Phenylboronic acid | 95 | [1] |
Table 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Precursor Biphenyl | Resulting Ligand Type | Aryl Bromide Substrate | Arylboronic Acid Substrate | Yield (%) | Reference |
| This compound | Di-tert-butylphosphino | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | 94 | [4] |
| 2,2'-Dibromo-2',4',6'-triisopropyl-1,1'-biphenyl | Dicyclohexylphosphino | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | 99 | [5] |
| 2,2'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl | Dicyclohexylphosphino | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | 98 | [1] |
Experimental Protocols
General Procedure for the Synthesis of Bulky Biaryl Phosphine Ligands
The synthesis of bulky biaryl phosphine ligands from 2,2'-dibromobiphenyl precursors generally follows a two-step sequence involving monolithiation followed by phosphination.
Step 1: Monolithiation of 2,2'-Dibromobiphenyl Derivatives
-
Materials: Substituted 2,2'-dibromo-1,1'-biphenyl, n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted 2,2'-dibromo-1,1'-biphenyl (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or t-BuLi (1.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the monolithiated species can be monitored by quenching an aliquot with a proton source and analyzing by GC-MS.
-
Step 2: Phosphination
-
Materials: Monolithiated biphenyl solution from Step 1, dialkyl- or diarylchlorophosphine (e.g., di-tert-butylchlorophosphine, dicyclohexylchlorophosphine).
-
Procedure:
-
To the cold (-78 °C) solution of the monolithiated biphenyl, slowly add the corresponding chlorophosphine (1.0 equiv).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general synthetic workflow for the preparation of bulky biaryl phosphine ligands and their application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of substituted 2,2'-dibromo-1,1'-biphenyl as a precursor has a significant impact on the performance of the resulting bulky biaryl phosphine ligand in palladium-catalyzed cross-coupling reactions. While this compound is a robust and versatile starting material, alternatives with different substitution patterns, such as methoxy or triisopropyl groups, can offer superior performance for specific substrate combinations. The modularity in the synthesis of these ligands provides an opportunity for fine-tuning the catalyst's steric and electronic properties to meet the demands of challenging chemical transformations. Researchers and drug development professionals are encouraged to consider this family of precursors when optimizing catalytic processes.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
Performance of OLEDs Using 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl Derivatives: A Comparative Guide
A detailed analysis of the potential performance of Organic Light-Emitting Diodes (OLEDs) utilizing 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl derivatives in comparison to established alternative materials. This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development, including experimental data on alternative materials, detailed fabrication protocols, and illustrative diagrams to elucidate key concepts and processes.
This guide, therefore, presents a comparative analysis of the projected attributes of OLEDs based on this novel biphenyl derivative against the measured performance of existing, state-of-the-art host materials for blue PhOLEDs.
Comparative Performance of Blue PhOLED Host Materials
To provide a clear benchmark for the potential of this compound derivatives, the following table summarizes the performance of several high-performing host materials for blue PhOLEDs reported in recent literature.
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| Hypothetical Biphenyl Derivative | FIrpic | - | - | - | - |
| CBPPO | FIrpic | 14.4 | - | - | |
| mCBP | FIrpic | ~7.5 | - | - | |
| TPSi-F | FIrpic | 15.0 | - | - | |
| SBF dimer 4 | FIrpic | 22.9 | < 3.0 | - | |
| Deuterated exciplex-forming host | PtON-TBBI | 27.4 | Low | - | |
| NON-hosts | - | 21.0 | - | (0.17, 0.16) |
Data for the hypothetical biphenyl derivative is not available. FIrpic (iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate) is a common blue phosphorescent emitter.
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the ultimate performance of the device. Below is a detailed methodology that can be adapted for the evaluation of novel materials like this compound derivatives.
Device Fabrication
A standard methodology for the fabrication of a multi-layer phosphorescent OLED via vacuum thermal evaporation is as follows:
-
Substrate Cleaning:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in an oven at 120°C for 30 minutes.
-
Immediately prior to loading into the deposition chamber, the ITO surface is treated with UV-ozone for 15 minutes to improve its work function and enhance hole injection.
-
-
Thin Film Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 10-6 Torr.
-
A typical device architecture consists of the following layers deposited sequentially:
-
Hole Injection Layer (HIL): 10 nm of 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).
-
Hole Transport Layer (HTL): 30 nm of 4,4'-bis(N-(1-naphthyl)-N-phenylamino)biphenyl (NPB).
-
Emissive Layer (EML): 30 nm of the host material (e.g., this compound) doped with a phosphorescent emitter (e.g., 8% FIrpic). The host and guest materials are co-evaporated from separate sources, with their deposition rates monitored to achieve the desired doping concentration.
-
Hole Blocking Layer (HBL): 10 nm of tris(8-hydroxyquinolinato)aluminum (Alq3).
-
Electron Transport Layer (ETL): 20 nm of Alq3.
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al), deposited through a shadow mask to define the active area of the device.
-
-
-
Encapsulation:
-
Following deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the device as a function of the applied voltage are measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer at various operating voltages to determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.
-
Operational Lifetime: The operational lifetime is determined by monitoring the decay in luminance over time while the device is driven at a constant current density. The LT50 value, the time it takes for the luminance to decrease to 50% of its initial value, is a common metric.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the fundamental structure of an OLED and a typical experimental workflow.
Figure 1: General multi-layer architecture of a phosphorescent OLED.
Unveiling the Conformation of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Comparative Guide to Structural Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. In the case of sterically hindered biphenyls, such as 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, the torsional or dihedral angle between the two phenyl rings is a critical parameter influencing the molecule's properties and potential applications. This guide provides a comparative overview of experimental and computational techniques used to elucidate the conformational characteristics of such compounds, with a focus on X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations.
While the specific crystal structure of this compound is not publicly available, this guide will utilize the crystallographic data of a closely related sterically hindered biphenyl, Di-tert-butyl 2,2′-(biphenyl-2,2′-diyldioxy)diacetate, as a representative example for X-ray crystallography. This allows for a practical comparison of the type of data generated by each technique.
At a Glance: Comparison of Structural Analysis Techniques
| Technique | Principle | Key Data Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystalline solid | Precise bond lengths, bond angles, dihedral angles, and crystal packing information. | Provides a definitive solid-state structure with high precision. | Requires a suitable single crystal, which can be challenging to grow. The conformation may differ from the solution or gas phase. |
| Variable Temperature NMR (VT-NMR) | Analysis of changes in NMR spectra with temperature | Rotational energy barriers (ΔG‡), coalescence temperature (Tc), and information about dynamic processes in solution. | Provides information about conformational dynamics and energy barriers in solution, which is often more relevant to biological or chemical reactivity. Does not require crystallization.[1][2] | Does not directly provide a static 3D structure. Interpretation can be complex for intricate systems. |
| Density Functional Theory (DFT) Calculations | Quantum mechanical modeling to predict electronic structure and geometry | Optimized molecular geometry (including dihedral angles), rotational energy profiles, and thermodynamic properties. | Allows for the theoretical prediction of structures and energy barriers, complementing experimental data. Can be used to study transient or unstable conformations.[3][4][5] | The accuracy of the results is dependent on the chosen functional and basis set. It is a computational model and not a direct measurement. |
In-Depth Analysis: Methodologies and Data Presentation
Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in the solid state. The resulting electron density map allows for the precise measurement of geometric parameters.
Representative Crystallographic Data for a Hindered Biphenyl (Di-tert-butyl 2,2′-(biphenyl-2,2′-diyldioxy)diacetate)
| Parameter | Value |
| Chemical Formula | C24H30O6 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.9390 (7) |
| b (Å) | 12.6247 (8) |
| c (Å) | 9.8458 (7) |
| β (°) | 114.645 (1) |
| Volume (ų) | 1122.88 (13) |
| Dihedral Angle between Phenyl Rings (°) | 50.96 (17) [6] |
Note: This data is for a representative hindered biphenyl and not the title compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution. Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[7][8][9] For halogenated organic compounds, solvent mixtures like ethyl acetate/hexanes or dichloromethane/hexanes are often effective.[10]
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.
Variable Temperature NMR (VT-NMR): Probing Dynamics in Solution
For molecules with restricted rotation, such as hindered biphenyls, VT-NMR is a powerful technique to study the kinetics of conformational exchange. By monitoring the changes in the NMR spectrum as a function of temperature, the energy barrier to rotation can be determined.[1][11]
Key Parameters from VT-NMR Analysis
| Parameter | Description |
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. |
| Rate Constant (k) at Coalescence | The rate of conformational exchange at the coalescence temperature. |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier to rotation, calculated from Tc and the frequency separation of the signals. |
Experimental Protocol: Variable Temperature NMR
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane).
-
Data Acquisition: A series of ¹H or ¹³C NMR spectra are acquired at different temperatures, starting from a temperature where the rotation is slow on the NMR timescale (separate signals for the different conformations are observed) and increasing to a temperature where the rotation is fast (averaged signals are observed).
-
Data Analysis: The coalescence temperature (Tc) is identified. The rate constant (k) at coalescence is calculated using the equation k = πΔν/√2, where Δν is the frequency difference between the exchanging signals at the slow-exchange limit. The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation: ΔG‡ = RTc[2.303 log(kBTc/h) - 2.303 log(k)], where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.
Density Functional Theory (DFT) Calculations: A Powerful Predictive Tool
DFT calculations provide a theoretical means to investigate the conformational landscape of a molecule. By calculating the energy of the molecule as a function of the dihedral angle, a rotational energy profile can be generated, revealing the most stable conformation and the energy barriers between different conformers.[3][4][5]
Predicted Data from DFT Calculations
| Parameter | Description |
| Optimized Dihedral Angle | The dihedral angle corresponding to the global energy minimum on the potential energy surface. |
| Rotational Energy Barrier | The energy difference between the ground state (minimum energy conformation) and the transition state (maximum energy conformation) for rotation around the C-C bond. |
| Relative Energies of Conformers | The energy differences between various stable or metastable conformations. |
Computational Protocol: DFT Calculations
-
Structure Input: A 3D model of the this compound molecule is built using molecular modeling software.
-
Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set can impact the accuracy of the results.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.
-
Potential Energy Surface Scan: A series of constrained geometry optimizations are performed where the C1-C1' dihedral angle is systematically varied (e.g., in 10° increments from 0° to 180°). The energy of the molecule is calculated at each step.
-
Analysis: The calculated energies are plotted against the dihedral angle to generate the rotational energy profile. The minima on this profile correspond to stable conformations, and the maxima correspond to transition states for rotation.
Visualization of Experimental and Computational Workflow
Caption: Workflow for the comprehensive structural analysis of hindered biphenyls.
Conclusion
The structural characterization of this compound and similar hindered biphenyls requires a multi-faceted approach. While single-crystal X-ray diffraction offers a definitive view of the solid-state conformation, its application is contingent on obtaining high-quality crystals. Variable Temperature NMR spectroscopy provides invaluable insights into the dynamic behavior and rotational energy barriers in solution, which is often more pertinent to the molecule's function in a chemical or biological context. Complementing these experimental techniques, Density Functional Theory calculations serve as a powerful predictive tool to explore the conformational landscape and rationalize experimental observations. By integrating the data from these distinct yet complementary methods, researchers can achieve a comprehensive understanding of the structural and dynamic properties of these important molecules.
References
- 1. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Torsional Properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and energetic properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, a molecule of interest in materials science and pharmaceutical development due to its potential for atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond, and their distinct conformations can lead to different biological activities and material properties.
Due to the limited availability of direct experimental and computational data for this compound, this guide leverages Density Functional Theory (DFT) studies on closely related biphenyl analogues to provide insights into its expected behavior. This comparative approach allows for the estimation of key parameters such as dihedral angles and rotational energy barriers, which are crucial for understanding the molecule's conformational dynamics and potential for chiral applications.
Comparative Analysis of Structural and Energetic Parameters
The torsional properties of biphenyl derivatives are primarily governed by the steric and electronic effects of their substituents. In this compound, the bulky bromine atoms in the ortho positions are expected to create significant steric hindrance, forcing the two phenyl rings out of planarity and leading to a high rotational barrier. The tert-butyl groups at the para positions, while not directly influencing the rotational barrier to the same extent as ortho substituents, contribute to the overall electronic properties and can influence crystal packing.
To contextualize the expected properties of the target molecule, we compare it with unsubstituted biphenyl, 2,2'-dibromobiphenyl, and 4,4'-di-tert-butylbiphenyl.
| Molecule | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| This compound (Target) | Expected based on analogues | ~85 - 95 | High (likely > 15) |
| 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2'-diol | X-ray Crystallography | 85.05[1] | - |
| Biphenyl | Experiment (gas-phase) | ~45 | ~1.4 - 1.6 |
| DFT (B3LYP) | - | ~2.0 | |
| 2,2'-Dibromobiphenyl | DFT (B3LYP/6-311+G*) | 84.9 - 94.8 | - |
| 4,4'-Di-tert-butylbiphenyl | Ab initio calculation | 42[2] | - |
Note: The rotational barrier for 2,2'-dibromobiphenyl is expected to be significantly higher than that of biphenyl due to steric hindrance from the ortho-bromo substituents.
The experimental dihedral angle of 85.05° for a similarly substituted biphenyl derivative strongly suggests that this compound will adopt a highly twisted conformation.[1] DFT calculations on 2,2'-dihalogenated biphenyls also predict dihedral angles in this range.[3] In contrast, the less sterically hindered 4,4'-di-tert-butylbiphenyl has a calculated dihedral angle of 42°, closer to that of unsubstituted biphenyl.[2]
Experimental and Computational Protocols
A comprehensive understanding of the atropisomerism of this compound would involve a combination of experimental and computational techniques.
Experimental Protocol:
-
Synthesis and Purification: The compound can be synthesized via methods like the Suzuki coupling.[4] Subsequent purification is crucial for obtaining high-quality crystals.
-
Single-Crystal X-ray Diffraction: This technique provides definitive information about the solid-state conformation, including the dihedral angle, bond lengths, and intermolecular interactions.
-
Dynamic NMR Spectroscopy: This method can be used to determine the rotational energy barrier by analyzing the temperature-dependent changes in the NMR spectrum.
Computational Protocol (DFT):
A robust DFT protocol for studying the rotational barrier of substituted biphenyls should include the following steps:
-
Geometry Optimization: The ground state and transition state geometries should be fully optimized. For the ground state of ortho-substituted biphenyls, a twisted conformation is expected. The transition state for rotation is typically a planar or near-planar conformation.
-
Functional and Basis Set Selection: Functionals that account for dispersion interactions, such as B3LYP-D3 or B97-D, are recommended for accurately modeling the non-covalent interactions in these systems.[5] A triple-ζ basis set (e.g., 6-311+G*) is generally required for reliable results.[3][5]
-
Potential Energy Surface Scan: A relaxed scan of the dihedral angle between the two phenyl rings should be performed to map the potential energy surface and identify the minima (ground states) and maxima (transition states).
-
Frequency Calculations: Vibrational frequency calculations should be performed at the optimized geometries to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the rotation around the central C-C bond. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Rotational Barrier Calculation: The rotational barrier is calculated as the difference in energy (including ZPVE and thermal corrections) between the transition state and the ground state.
Visualizing Computational Workflows and Comparisons
To illustrate the process of a comparative DFT study and the structural relationships, the following diagrams are provided.
References
- 1. Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for the Cross-Coupling of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of the sterically hindered substrate, 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the steric hindrance posed by the ortho-bromo and tert-butyl groups, this substrate presents a significant challenge in carbon-carbon and carbon-heteroatom bond formation. This document summarizes key performance data from literature on analogous sterically hindered biaryl couplings and provides detailed experimental protocols for representative reactions.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the cross-coupling of sterically hindered substrates. Below is a summary of typical conditions and reported yields for various cross-coupling reactions applied to substrates similar to this compound.
Disclaimer: The following data is compiled from studies on sterically hindered 2,2'-dihalobiaryls and may not be directly transferable to this compound without optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Dibromides
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often essential.[1]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference Analog |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 | Arylboronic acid | 2,2'-Dibromo-1,1'-biphenyl |
| Pd₂(dba)₃ | RuPhos | CsF | 1,4-Dioxane | 110 | 24 | 80-90 | Arylboronic acid | 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl |
| [Pd(allyl)Cl]₂ | tBuXPhos | K₂CO₃ | t-BuOH/H₂O | 80 | 12 | 75-85 | Heteroarylboronic acid | 2,2'-Dibromo-1,1'-biphenyl |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Dibromides
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2][3][4] The use of specialized ligands is crucial when dealing with challenging substrates.[2]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference Analog |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 16 | 90-98 | Primary/Secondary Amine | 2-Bromo-2'-methyl-1,1'-biphenyl |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | 20 | 88-95 | Aniline | 2,2'-Dibromo-1,1'-biphenyl |
| [Pd(allyl)Cl]₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 85-92 | Heterocyclic Amine | 2,2'-Dibromo-1,1'-biphenyl |
Table 3: Other Cross-Coupling Reactions for Sterically Hindered Aryl Dihalides
Other cross-coupling reactions like Kumada, Sonogashira, and Ullmann have also been employed for the synthesis of biaryl compounds, each with its own set of advantages and limitations.
| Reaction Type | Catalyst System | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference Analog |
| Kumada | NiCl₂(dppp) | Grignard Reagent | THF | 25-60 | 2-6 | 70-85 | Aryl Grignard | 2,2'-Dibromobiphenyl[5] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | 8-12 | 65-80 | Terminal Alkyne | 2,2'-Diiodobiphenyl[6] |
| Ullmann | Cu powder (activated) | N/A | DMF or neat | 180-220 | 24-48 | 40-60 | Homocoupling | 2-Iodo-4-tert-butylanisole[7] |
Experimental Protocols
The following are detailed, generalized protocols for key cross-coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
Yield comparison between different synthetic routes to 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl derivatives
For researchers and professionals in drug development and materials science, the synthesis of sterically hindered biaryl compounds is a critical step in the creation of novel molecules. The 2,2'-dibromo-4,4'-di-tert-butyl-1,1'-biphenyl framework, in particular, serves as a valuable precursor for ligands, complex organic architectures, and pharmacologically active agents. The strategic placement of bromine atoms at the ortho-positions allows for further functionalization, while the para-tert-butyl groups enhance solubility and influence the molecule's conformational properties.
This guide provides an objective comparison of two prominent synthetic pathways for the homocoupling of an aryl halide precursor to yield a symmetrically substituted 2,2'-dibromobiphenyl derivative: the classic Ullmann reaction and a modern palladium-catalyzed coupling. The performance of these routes is evaluated based on reaction yield, conditions, and reagent requirements, supported by experimental data from analogous syntheses.
Data Presentation: Yield and Condition Comparison
The following table summarizes the key quantitative data for two primary synthetic routes to produce 2,2'-dihalo-biphenyl derivatives, which are directly analogous to the synthesis of the target compound, this compound. Both routes start from the same conceptual precursor, 1,2-dihalo-4-tert-butylbenzene.
| Parameter | Route 1: Ullmann Homocoupling | Route 2: Palladium-Catalyzed Homocoupling |
| Starting Material | 1,2-Dibromo-4-tert-butylbenzene | 1-Bromo-2-iodo-4-tert-butylbenzene |
| Key Reagents | n-Butyllithium (n-BuLi), Copper (implicated in situ), aq. HCl | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Indium (In) |
| Solvent | Tetrahydrofuran (THF), Hexane | Dimethylformamide (DMF) |
| Temperature | -78 °C to 0 °C | 100 °C |
| Reaction Time | ~1 hour | ~34 hours |
| Representative Yield | 84% (for 2,2'-dibromobiphenyl from o-dibromobenzene)[1] | High Yields (Specific % not given, but effective for 2,2'-dibromobiphenyl)[1] |
| Key Advantages | High yield, relatively short reaction time, palladium-free. | Milder than classic Ullmann, good functional group tolerance. |
| Key Disadvantages | Requires cryogenic temperatures, use of pyrophoric n-BuLi. | Long reaction time, requires expensive palladium catalyst and indium. |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of closely related 2,2'-dibromobiphenyl compounds and are adapted for the synthesis of the target molecule.
Route 1: Ullmann-type Homocoupling of 1,2-Dibromo-4-tert-butylbenzene
This protocol is adapted from the high-yield synthesis of 2,2'-dibromobiphenyl.[1] It involves a lithium-halogen exchange followed by a coupling reaction.
Materials:
-
1,2-Dibromo-4-tert-butylbenzene (1.0 equiv)
-
n-Butyllithium (1.6 M in hexane, 0.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Hydrochloric acid (3 M aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve 1,2-dibromo-4-tert-butylbenzene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.5 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the mixture to warm to 0 °C and then quench the reaction by slowly adding 3 M aqueous HCl.
-
Remove the organic solvents via rotary evaporation.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield pure this compound.
Route 2: Palladium-Catalyzed Homocoupling of 1-Bromo-2-iodo-4-tert-butylbenzene
This protocol is based on the palladium- and indium-mediated homocoupling of 2-bromoiodobenzene.[1] The use of a bromo-iodo starting material provides selective oxidative addition at the more reactive C-I bond.
Materials:
-
1-Bromo-2-iodo-4-tert-butylbenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv, 4 mol%)
-
Indium powder (1.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 1-bromo-2-iodo-4-tert-butylbenzene (1.0 equiv), Pd(PPh₃)₄ (0.04 equiv), and indium powder (1.0 equiv).
-
Add anhydrous DMF to the flask under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting material (~34 hours), cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to isolate this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two synthetic routes.
Caption: Workflow for Ullmann-type Homocoupling.
Caption: Workflow for Palladium-Catalyzed Homocoupling.
References
Electrochemical properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl derivatives
A Comparative Guide to the Electrochemical Properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl Derivatives
This guide offers a comparative analysis of the electrochemical properties of this compound and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development, providing insights into how molecular structure influences electrochemical behavior, supported by generalized experimental data and detailed protocols.
Introduction to this compound
This compound is a sterically hindered biphenyl derivative. Its electrochemical properties are dictated by the interplay of its constituent parts: the biphenyl core, the ortho-bromo substituents, and the para-tert-butyl groups.
-
Biphenyl Core: The two phenyl rings linked by a single bond form a conjugated system. The degree of conjugation is highly dependent on the dihedral angle between the rings.
-
Ortho-Bromo Substituents: The bromine atoms at the 2 and 2' positions are electron-withdrawing and introduce significant steric hindrance. This steric strain forces the phenyl rings to twist relative to each other, increasing the dihedral angle and consequently reducing π-conjugation.[1][2][3] This makes the molecule less planar.
-
Para-tert-Butyl Substituents: The tert-butyl groups at the 4 and 4' positions are bulky, electron-donating groups. Their electronic effect makes the molecule easier to oxidize compared to an unsubstituted biphenyl.
Polyaromatic scaffolds that are sterically crowded often relieve this congestion by distorting from planarity, which can lead to highly reversible electrochemical properties.[4] The stability of such substituted chiral biphenyls is dependent on the nature of the ortho substituents.[4]
Comparison of Electrochemical Properties
Direct experimental data for this compound is not extensively available in public literature. However, we can infer its properties and compare them to related biphenyl derivatives based on established structure-property relationships.
The introduction of bulky ortho-substituents leads to a significant twist in the biphenyl backbone, which can impact the electronic communication between the two phenyl rings.[5] The electron-withdrawing nature of the bromine atoms is expected to increase the oxidation potential (making it harder to oxidize) and decrease the reduction potential (making it easier to reduce) compared to the non-brominated analogue. Conversely, the electron-donating tert-butyl groups will tend to lower the oxidation potential. The final electrochemical behavior will be a balance of these competing electronic and steric effects.
Data Presentation
The following table summarizes the key electrochemical parameters that are critical for comparing biphenyl derivatives. The values presented are hypothetical and serve as a template for organizing experimental data.
| Compound | E_onset_ox (V vs. Fc/Fc+) | E_onset_red (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| Biphenyl | [Typical Value] | [Typical Value] | [Calc.] | [Calc.] | [Calc.] |
| 4,4'-Di-tert-butyl-1,1'-biphenyl | [Expected Lower] | [Expected Similar] | [Calc.] | [Calc.] | [Calc.] |
| 2,2'-Dibromo-1,1'-biphenyl | [Expected Higher] | [Expected Lower] | [Calc.] | [Calc.] | [Calc.] |
| This compound | [To Be Determined] | [To Be Determined] | [Calc.] | [Calc.] | [Calc.] |
| Alternative Derivative (e.g., different substitution) | [To Be Determined] | [To Be Determined] | [Calc.] | [Calc.] | [Calc.] |
-
E_onset_ox / E_onset_red: The onset potentials for oxidation and reduction, respectively, determined from cyclic voltammetry. These values indicate the energy required to remove or add an electron.
-
HOMO/LUMO: The energy levels of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. These are crucial for understanding charge transport and reactivity. They can be estimated from electrochemical data.[6][7]
-
Electrochemical Gap: The difference between the HOMO and LUMO energy levels, which provides an estimate of the electronic band gap.
Experimental Protocols
The primary technique for evaluating the electrochemical properties of these compounds is cyclic voltammetry (CV).[8][9]
Protocol for Cyclic Voltammetry of a Solid Organic Compound
1. Objective: To determine the oxidation and reduction potentials of the biphenyl derivative and estimate its HOMO and LUMO energy levels.
2. Materials and Equipment:
-
Potentiostat/Galvanostat electrochemical workstation.
-
Three-electrode cell:
-
Working Electrode (WE): Glassy carbon electrode (GCE) or platinum disk electrode.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode (CE): Platinum wire or flag.
-
-
Analyte: this compound derivative (typically 1-5 mM).
-
Solvent: Anhydrous, high-purity electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) (typically 0.1 M).
-
Internal Standard: Ferrocene (for calibrating the potential vs. the Fc/Fc⁺ redox couple).
-
Inert gas (Argon or Nitrogen) for deoxygenation.
3. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.
-
Solution Preparation:
-
Dissolve the supporting electrolyte (0.1 M) in the chosen solvent in a volumetric flask.
-
Accurately weigh and dissolve the biphenyl derivative in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).
-
-
Electrochemical Cell Assembly:
-
Add the prepared solution to the electrochemical cell.
-
Assemble the three electrodes, ensuring the reference electrode tip is close to the working electrode surface.
-
-
Deoxygenation: Bubble high-purity inert gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the experimental parameters on the potentiostat software. A typical starting point would be:
-
Scan Rate: 100 mV/s.
-
Potential Window: A wide range to capture the redox events, e.g., from -2.5 V to +2.5 V. The window should be determined based on the solvent and electrolyte stability.
-
-
Run a background scan of the electrolyte solution first to ensure there are no interfering peaks.
-
Run the CV for the analyte solution. Perform several cycles until a stable voltammogram is obtained.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes (e.g., diffusion-controlled vs. adsorbed species).[10]
-
-
Internal Referencing:
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.
-
Run another CV to record the reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Measure the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple and shift the potential axis of the analyte's voltammogram so that the E₁/₂ of ferrocene is at 0 V.
-
4. Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the voltammogram. The onset is typically found by extrapolating the steepest part of the wave to the baseline.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations (referenced against Fc/Fc⁺):[11]
-
E_HOMO (eV) = -[E_onset_ox (V) + 4.8]
-
E_LUMO (eV) = -[E_onset_red (V) + 4.8] (Note: The value of 4.8 eV is an empirical factor representing the energy level of the Fc/Fc⁺ couple relative to the vacuum level and can vary slightly in the literature, with values like 4.4 eV or 5.1 eV also reported.)[6]
-
-
Calculate the electrochemical band gap: E_gap = E_LUMO - E_HOMO .
Visualizations
Experimental Workflow
Caption: Workflow for electrochemical characterization of biphenyl derivatives.
Structure-Property Relationships
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. colab.ws [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 11. echemi.com [echemi.com]
A Comparative Guide to Mass Spectrometry Analysis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of reaction products derived from 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the limited availability of direct experimental data for this specific compound's reaction products, this document leverages established analytical methodologies for structurally similar polyhalogenated biphenyls, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). The information presented herein is intended to guide researchers in selecting appropriate analytical strategies and interpreting mass spectral data.
Introduction to Potential Reaction Products
Reactions involving this compound can lead to a variety of products, primarily through dehalogenation or coupling reactions. Understanding the potential products is crucial for developing an effective mass spectrometry-based analytical workflow. Common reaction pathways can yield products such as mono-brominated and fully de-brominated biphenyls, as well as larger, more complex molecules from coupling reactions.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for the successful identification and quantification of the reaction products. The most common and effective methods for analyzing halogenated aromatic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of Ionization Techniques for GC-MS Analysis
| Ionization Technique | Principle | Advantages | Disadvantages | Ideal for |
| Electron Impact (EI) | High-energy electrons bombard the analyte, causing fragmentation. | - Provides detailed structural information from fragmentation patterns.- Reproducible spectra, suitable for library matching. | - Molecular ion may be weak or absent for some compounds.- Can be too energetic, leading to excessive fragmentation. | - Structural elucidation of unknown products.- General screening of reaction mixtures. |
| Electron Capture Negative Ionization (ECNI) | Low-energy electrons are captured by electronegative atoms (e.g., bromine), leading to selective ionization. | - Highly sensitive for halogenated compounds.- Reduced fragmentation, often showing a prominent molecular ion. | - Less structural information from fragmentation.- Sensitivity is highly dependent on the presence of electronegative atoms. | - Trace-level quantification of brominated products.- Selective detection in complex matrices. |
Table 2: Comparison of LC-MS and GC-MS for Analysis
| Analytical Platform | Separation Principle | Ionization Interfaces | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase. | EI, ECNI, CI | - Excellent separation for volatile and semi-volatile compounds.- High resolution chromatography. | - Requires derivatization for non-volatile compounds.- Thermal degradation of labile compounds is possible. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | ESI, APCI, APPI | - Suitable for a wide range of polarities and molecular weights.- Milder ionization techniques, less fragmentation. | - Chromatographic resolution may be lower than GC for some isomers.- Matrix effects can be more pronounced. |
Experimental Protocols
General Sample Preparation for Mass Spectrometry Analysis
-
Reaction Quenching: Terminate the chemical reaction at the desired time point.
-
Extraction: Extract the organic products from the reaction mixture using a suitable solvent (e.g., hexane, dichloromethane). For aqueous reaction media, liquid-liquid extraction is appropriate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the chosen analytical technique (e.g., toluene for GC-MS, methanol/water for LC-MS).
Protocol 1: GC-MS Analysis with Electron Impact (EI)
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separating biphenyl isomers.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 300 °C) to elute all compounds of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 50-600) to detect both the parent compound and its potential products.
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
LC Column: A C18 reversed-phase column is suitable for separating compounds with varying polarities.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ion Source: Electrospray ionization (ESI) in negative ion mode is often effective for halogenated compounds, though positive mode should also be evaluated.[1]
-
MS/MS Analysis: For targeted analysis of expected products, Multiple Reaction Monitoring (MRM) can be used for high sensitivity and selectivity. For unknown identification, product ion scanning is employed.
Expected Mass Spectra Fragmentation Patterns
Based on studies of similar polybrominated compounds, the following fragmentation patterns can be anticipated:
-
Molecular Ion (M+•): The presence of bromine will result in a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2] A compound with two bromine atoms, like the starting material, will exhibit a triplet isotopic cluster for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1.
-
Loss of Bromine ([M-Br]+): A common fragmentation pathway is the loss of a bromine radical.
-
Loss of Dibromine ([M-2Br]+): Sequential or concerted loss of two bromine atoms is also frequently observed.[3][4]
-
tert-Butyl Group Fragmentation: The tert-butyl groups may fragment through the loss of a methyl radical ([M-15]+) or isobutylene ([M-56]+).
Visualizing the Analytical Workflow and Logic
References
- 1. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, a brominated aromatic compound.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[2][3] If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter. |
Safe Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Store in a well-ventilated place and keep the container tightly closed.[3][4]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4]
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further spread of the material.
-
Cleanup:
-
For solid spills, carefully sweep up the material and shovel it into a suitable container for disposal.[3] Avoid generating dust.
-
Do not let the product enter drains.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
III. Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. Brominated aromatic compounds are generally considered hazardous waste.
Key Disposal Principles:
-
Professional Disposal: This material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do Not Discharge: Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, or by controlled incineration for combustible packaging materials.
The following flowchart outlines the decision-making and operational steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | - | To minimize inhalation exposure to dust and vapors.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 compliant[5] | Goggles protect against splashes; a face shield provides broader protection.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Consult manufacturer's resistance guide for extended use.[5] | To prevent skin contact. Double-gloving is recommended, with frequent changes.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% cotton is recommended.[5] | To protect skin and personal clothing from contamination.[4][5] Must be fully buttoned.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | - | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Use with appropriate cartridges for organic vapors and particulates. | Required when working outside a fume hood or if engineering controls are insufficient.[4][5] |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[4]
2. Handling Procedures (within a certified chemical fume hood):
-
Work Surface Preparation: Cover the work surface within the fume hood with absorbent, disposable bench paper.[5]
-
Weighing and Transfer:
-
Solution Preparation:
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[4][5]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated organic solvents.[4][5]
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
-
Disposal: Dispose of waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[5]
Workflow for Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
